6-Methylpyridine-2-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQJVNFFBMYTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356083 | |
| Record name | 6-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-76-3 | |
| Record name | 6-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methylpyridine-2-sulfonamide: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and incorporating the versatile sulfonamide functional group, this compound presents a unique combination of chemical properties. The sulfonamide moiety is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The strategic placement of a methyl group on the pyridine ring further modulates its electronic and steric characteristics, potentially influencing its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data, theoretical predictions, and expert analysis, designed to facilitate a deeper understanding of this compound's potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These properties govern its solubility, stability, and interaction with biological systems.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Pyridinesulfonamide, 6-methyl- | [3] |
| CAS Number | 65938-76-3 | [3][4] |
| Molecular Formula | C₆H₈N₂O₂S | [3][4] |
| Molecular Weight | 172.21 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | N/A |
Molecular Structure
The foundational step in understanding the properties of this compound is the visualization of its molecular architecture.
Caption: Chemical structure of this compound.
Predicted Physicochemical Data
| Property | Predicted Value | Notes and Rationale |
| Melting Point | 110-130 °C | Based on related sulfonamides and pyridine derivatives. For example, 2-amino-6-methylpyridine has a melting point of 40-44 °C.[5] The larger sulfonamide group would be expected to increase the melting point. |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar sulfonamide group and potential for hydrogen bonding. The related 6-methylpyridine-3-sulfonamide has a reported boiling point of 341.9 °C, although this may be a predicted value.[6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Sparingly soluble in water. | The pyridine nitrogen and sulfonamide group can participate in hydrogen bonding, suggesting some water solubility. A related carboxamide is soluble in water and alcohols.[7] However, the overall molecule has significant nonpolar character. |
| pKa (Sulfonamide N-H) | 9-11 | The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the sulfonyl group and the pyridine ring. This range is typical for many aryl sulfonamides. |
| pKa (Pyridinium ion) | 2-3 | The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing sulfonamide group at the 2-position. For comparison, the pKa of 2-methylpyridine is 5.96.[8] The predicted pKa of the highly acidic 6-methylpyridine-2-sulfonic acid is -2.85.[9] |
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for sulfonamide formation. A common and reliable strategy involves the reaction of a sulfonyl chloride with an amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations for the synthesis of sulfonamides from sulfonyl chlorides.[10]
Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl Chloride
-
To a stirred suspension of 6-methylpyridine-2-sulfonic acid (1 equivalent) in a suitable inert solvent such as dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran or acetone.
-
Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% solution) dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of the pyridine ring and the sulfonamide group.
-
Nucleophilicity of the Sulfonamide Nitrogen: The sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation.[11][12]
-
Electrophilicity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The positions on the ring are susceptible to attack by strong nucleophiles.
-
Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or condensation reactions under specific conditions.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. While experimental spectra for this compound are not widely published, a detailed prediction of its spectral features can be made based on the analysis of related compounds and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the sulfonamide protons, and the aromatic protons on the pyridine ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | The methyl group is attached to the pyridine ring. Similar methyl groups in 2-amino-6-methylpyridine appear around 2.3-2.4 ppm.[13] |
| NH₂ | 7.5 - 8.5 | Broad Singlet (br s) | N/A | The chemical shift of sulfonamide protons can vary depending on the solvent and concentration. This signal will exchange with D₂O. The proton of a sulfonamide –SO₂NH– group can manifest as a singlet peak between 8.78 and 10.15 ppm.[14] |
| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | ~8.0 | Coupled to H-4. |
| Pyridine H-4 | 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~8.0, ~7.5 | Coupled to H-3 and H-5. |
| Pyridine H-5 | 7.3 - 7.5 | Doublet (d) | ~7.5 | Coupled to H-4. |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |
| Pyridine C-5 | 120 - 125 | Aromatic carbon adjacent to the methyl-substituted carbon. |
| Pyridine C-3 | 125 - 130 | Aromatic carbon. |
| Pyridine C-4 | 135 - 140 | Aromatic carbon. |
| Pyridine C-6 | 155 - 160 | Carbon bearing the methyl group. |
| Pyridine C-2 | 160 - 165 | Carbon attached to the electron-withdrawing sulfonamide group, expected to be the most downfield of the ring carbons. |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used. For comparison, the aromatic carbons in 2-methylpyridine appear between 121 and 158 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |
| N-H (Sulfonamide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=N, C=C (Pyridine) | 1600 - 1450 | Ring Stretching |
| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching |
Note: The S=O stretching vibrations are typically strong and sharp, making them excellent diagnostic peaks for the presence of a sulfonamide group.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 172.
-
Major Fragmentation Pathways:
-
Loss of SO₂ (m/z = 108): A common fragmentation pathway for aromatic sulfonamides involves the extrusion of sulfur dioxide.[15]
-
Cleavage of the C-S bond (m/z = 92): This would result in the formation of the 6-methylpyridin-2-yl radical cation.
-
Cleavage of the S-N bond (m/z = 78): This would lead to the formation of the 6-methylpyridine radical cation.
-
Potential Applications in Drug Development
The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase (CA) inhibitors.[2] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[16][17] The pyridine ring system in this compound can be further functionalized to enhance binding affinity and selectivity for different CA isoforms.
Caption: Proposed inhibition of carbonic anhydrase by a sulfonamide.
Antibacterial Activity
Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyridine scaffold of this compound could be modified to enhance its antibacterial spectrum and potency.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling pyridine derivatives and sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a compound with significant potential for further investigation, particularly in the realm of medicinal chemistry. Its combination of a pyridine core and a sulfonamide functional group provides a versatile platform for the design of novel bioactive molecules. This technical guide has synthesized the available information and provided expert predictions to offer a comprehensive understanding of its physical and chemical properties. It is our hope that this document will serve as a valuable starting point for researchers and scientists interested in exploring the applications of this intriguing molecule.
References
- 1. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. synchem.de [synchem.de]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. 34082-13-8 CAS MSDS (3-Pyridinesulfonamide,6-methyl-(8CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 6-methylpyridine-2-carboxamide | 63668-37-1 | NCA66837 [biosynth.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. 6-METHYLPYRIDINE-2-SULFONIC ACID | 18615-99-1 [amp.chemicalbook.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylpyridine-2-sulfonamide: A Key Building Block in Modern Drug Discovery
Introduction
The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to some of the most impactful therapeutics of the last century.[1][2][3] From the first sulfa antibiotics that revolutionized the treatment of bacterial infections to modern drugs targeting cancer, viral diseases, and inflammatory conditions, the versatility of the sulfonamide moiety is unparalleled.[2][4][5] These compounds are not only recognized for their broad spectrum of biological activities but also for their favorable physicochemical properties, often serving as bioisosteres for carboxylic acids and amides, which can lead to improved bioavailability and metabolic stability.[6]
This guide focuses on a specific, high-value heterocyclic building block: 6-Methylpyridine-2-sulfonamide (CAS No. 65938-76-3). The incorporation of a pyridine ring, a common motif in pharmaceuticals, introduces unique electronic properties and potential hydrogen bonding interactions, making this compound a particularly attractive starting point for library synthesis and lead optimization campaigns. For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of this molecule is critical for leveraging its full potential in the quest for novel therapeutic agents.
Core Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical characteristics is the foundation of all subsequent experimental design. This compound is a solid at room temperature, and its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 65938-76-3 | [7][8][9] |
| Molecular Formula | C₆H₈N₂O₂S | [7][9] |
| Molecular Weight | 172.21 g/mol | [7][9] |
| Synonyms | 6-methyl-pyridine-2-sulfonic acid amide | [9] |
| Purity | Typically ≥95% | [7] |
| MDL Number | MFCD01928496 | [7][10] |
Synthesis & Mechanistic Rationale
The synthesis of sulfonamides is a well-established field in organic chemistry. The most prevalent and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][11][12] This nucleophilic substitution reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][4]
Retrosynthetic Analysis & Proposed Pathway
The synthesis of this compound logically proceeds from its corresponding sulfonyl chloride, which in turn can be derived from the sulfonic acid or directly from the parent heterocycle.
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Synthetic Protocol (Illustrative)
The following protocol describes a common and effective laboratory-scale synthesis starting from 6-methylpyridine-2-sulfonic acid.[13][14]
Step 1: Conversion of Sulfonic Acid to Sulfonyl Chloride
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridine-2-sulfonic acid (1.0 eq).[13] In a fume hood, cautiously add phosphorus pentachloride (PCl₅) (1.5 eq) in portions. Causality: PCl₅ is a powerful chlorinating agent that effectively converts sulfonic acids to the more reactive sulfonyl chlorides.[12] The reaction is often exothermic and releases HCl gas, necessitating careful addition and proper ventilation.
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This quenches the excess PCl₅ and precipitates the sulfonyl chloride product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 6-methylpyridine-2-sulfonyl chloride.
Step 2: Aminolysis to form the Sulfonamide
-
Reagents & Setup: Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Reaction: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) (3-5 eq) to the solution with vigorous stirring. Causality: The amine (ammonia) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[11] An ice bath is used to control the exothermicity of the reaction. An excess of the amine is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Isolation & Purification: If a precipitate forms, filter the solid. If not, transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic & Analytical Profile
Structural elucidation and purity assessment are non-negotiable for any compound intended for biological screening. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a robust prediction of its spectroscopic signatures.
-
¹H NMR (Proton NMR):
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.3-2.6 ppm.
-
Pyridine Protons (Ar-H): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting doublet, triplet, or doublet of doublets splitting patterns characteristic of a trisubstituted pyridine ring.
-
Sulfonamide Protons (-NH₂): A broad singlet integrating to 2 protons, typically found downfield (δ 7.0-11.0 ppm), whose chemical shift is highly dependent on solvent and concentration.[15]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine in the sulfonamide group.[15]
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group: one for asymmetric stretching (~1330-1370 cm⁻¹) and one for symmetric stretching (~1140-1180 cm⁻¹).[15]
-
Aromatic C=C/C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z 172.21, with isotopic patterns corresponding to the presence of sulfur.
-
Role in Drug Discovery & Development
The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The sulfonamide group can act as a zinc-binding group in metalloenzymes or as a versatile hydrogen bond donor and acceptor, while the pyridine ring can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[16]
Established & Emerging Therapeutic Targets
Sulfonamide-based drugs have demonstrated efficacy across a remarkable range of biological targets and disease states.[1][2]
Caption: Diverse therapeutic applications of the sulfonamide scaffold.
-
Antibacterial Agents: The classic mechanism involves mimicking p-aminobenzoic acid (PABA) to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][17][18] This bacteriostatic action halts bacterial growth and proliferation.[3]
-
Anticancer Agents: Pyridine-sulfonamide hybrids have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[19] Other sulfonamides target carbonic anhydrases, which are overexpressed in certain tumors and contribute to an acidic microenvironment that promotes cancer progression.[4][16]
-
Antiviral Activity: The 6-(indol-2-yl)pyridine-3-sulfonamide scaffold was optimized to identify potent, orally bioavailable inhibitors of the Hepatitis C Virus (HCV) NS4B protein, which is essential for viral replication.[20]
-
Anti-inflammatory & Other Roles: The sulfonamide moiety is present in COX-2 inhibitors, diuretics, and anticonvulsants, highlighting its remarkable chemical and biological versatility.[1][3]
The Strategic Advantage of the 6-Methylpyridine Moiety
The specific structure of this compound offers distinct advantages:
-
Defined Substitution Vectors: The pyridine ring provides clear vectors for chemical modification to explore structure-activity relationships (SAR).
-
Improved Pharmacokinetics: The pyridine nitrogen can be protonated at physiological pH, often improving aqueous solubility compared to more lipophilic analogues.[21]
-
Specific Interactions: The nitrogen atom can act as a hydrogen bond acceptor, providing a critical interaction point with target proteins.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are synthesized from standard safety data sheets (SDS).[22][23][24]
| Hazard Category | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[23][24] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[22][23] Avoid dust formation and inhalation.[22] Do not get in eyes, on skin, or on clothing.[23] Wash hands thoroughly after handling.[23] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[22] Store away from strong oxidizing agents and strong acids.[22] |
| First Aid (General) | Skin: Wash with plenty of soap and water.[23] Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting; call a physician.[23] |
Note: This is a summary. Always consult the full, up-to-date SDS from your supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its structure combines the proven therapeutic potential of the sulfonamide core with the favorable physicochemical properties of a pyridine ring. For drug discovery programs targeting a wide array of diseases—from bacterial infections to cancer and viral illnesses—this compound represents a validated and highly promising starting point. A thorough understanding of its synthesis, properties, and biological context empowers researchers to design and execute more effective discovery campaigns, ultimately accelerating the journey toward new and life-saving medicines.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. synchem.de [synchem.de]
- 8. arctomsci.com [arctomsci.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 65938-76-3|this compound|BLD Pharm [bldpharm.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. cbijournal.com [cbijournal.com]
- 13. 6-methylpyridine-2-sulfonic Acid | C6H7NO3S | CID 2762882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 6-METHYLPYRIDINE-2-SULFONIC ACID | 18615-99-1 [amp.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 18. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 19. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. fishersci.com [fishersci.com]
A Guide to the Biological Activity of Pyridine-Sulfonamide Derivatives: From Mechanism to Method
Introduction: The Strategic Union of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridine ring, a bioisostere of benzene found in numerous natural products and FDA-approved drugs, offers a versatile scaffold with favorable physicochemical properties, including improved water solubility.[1][2] The sulfonamide moiety (-SO₂NH₂) is a classic functional group, renowned for its role in antibacterial agents and its potent ability to act as a zinc-binding group, a key feature for inhibiting metalloenzymes.[3][4] The hybridization of these two entities into pyridine-sulfonamide derivatives has yielded a class of molecules with a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development against a range of human diseases.[5][6]
This guide provides an in-depth exploration of the significant biological activities of pyridine-sulfonamide derivatives. We will delve into their primary mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a framework for understanding their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
Core Biological Activities & Underlying Mechanisms
The therapeutic potential of pyridine-sulfonamide derivatives stems from their ability to interact with multiple biological targets. Their activity is most pronounced in the fields of oncology and microbiology.
Anticancer Activity: A Multi-Pronged Assault
Pyridine-sulfonamide derivatives exhibit potent anticancer effects through several distinct and sometimes overlapping mechanisms.[7] This multi-targeting capability is a significant advantage in oncology, where tumor heterogeneity and resistance mechanisms often limit the efficacy of single-target agents.
The most extensively studied mechanism is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for regulating pH.[8][9]
-
The Rationale: Many solid tumors exhibit a hypoxic microenvironment, leading to a metabolic shift towards glycolysis and the overproduction of lactic acid. To survive this acidic stress, cancer cells upregulate specific CA isoforms, particularly the transmembrane CA IX and CA XII, which export protons to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe).[7][10] This acidic pHe promotes tumor invasion, metastasis, and resistance to chemotherapy.
-
The Interaction: The sulfonamide group is the key to this inhibitory action. In its deprotonated, anionic form (SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide ion and disrupting the catalytic cycle.[8] Pyridine-sulfonamide derivatives have been developed that show high potency and selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II, a critical feature for minimizing off-target side effects.[8][10]
Caption: Inhibition of CA IX by Pyridine-Sulfonamides.
Several pyridine-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12]
-
The Rationale: Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.
-
The Interaction: These derivatives often act as colchicine-site inhibitors, binding to the β-tubulin subunit at the interface between α- and β-tubulin heterodimers.[11] This binding prevents the polymerization of tubulin into microtubules, leading to spindle collapse and mitotic arrest. This mechanism is particularly attractive as colchicine-site inhibitors are often less susceptible to multidrug resistance mediated by P-glycoprotein efflux pumps.[11]
The pyridine scaffold is a common feature in many kinase inhibitors. By incorporating a sulfonamide moiety, researchers have developed potent inhibitors of key signaling kinases involved in cancer progression.
-
VEGFR-2 Inhibition: Some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]
-
PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Pyridine-sulfonamide hybrids have been designed as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of this pathway compared to inhibiting a single kinase.[5][14]
Antimicrobial Activity
The sulfonamide lineage began with the discovery of antibacterial "sulfa drugs." Pyridine-sulfonamide derivatives continue this legacy, demonstrating significant activity against a range of bacterial and fungal pathogens.[1][15]
-
The Rationale: The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for selective toxicity. While this remains a plausible mechanism, the structural diversity of modern pyridine-sulfonamide derivatives suggests that other mechanisms may also be at play.[4]
-
Broad-Spectrum Potential: Studies have shown these compounds to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] Some derivatives also exhibit antifungal activity against strains like Candida albicans.[16] The emergence of derivatives active against drug-resistant bacterial strains highlights their potential to address the pressing global challenge of antimicrobial resistance.[3][18][19]
Experimental Evaluation: Validated Protocols
The translation of theoretical mechanisms into tangible data requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where the inclusion of appropriate controls ensures the integrity of the results.
Protocol 1: In Vitro Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀), a key metric of cytotoxic potency.[20] The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]
-
Cell Seeding & Culture:
-
Rationale: To ensure logarithmic growth and uniform cell numbers for treatment.
-
Action: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation & Treatment:
-
Rationale: To expose cells to a range of concentrations to generate a dose-response curve.
-
Action: Prepare a 2X stock solution series of the pyridine-sulfonamide derivative in culture medium from a primary stock in DMSO. Add 100 µL of each 2X concentration to the appropriate wells to achieve the final desired concentrations.
-
Controls (Critical for Validation):
-
Untreated Control: Wells with cells treated with medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to ensure the solvent is not cytotoxic.[20]
-
Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin) to validate assay performance.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Rationale: To allow the compound to exert its cytotoxic or cytostatic effects.
-
Action: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition & Formazan Formation:
-
Rationale: To allow viable cells to metabolize the MTT reagent.
-
Action: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[20]
-
-
Formazan Solubilization & Absorbance Reading:
-
Rationale: To dissolve the insoluble crystals for spectrophotometric quantification.
-
Action: Carefully aspirate the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20] Gently shake the plate for 10 minutes. Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC₅₀ value.
-
Action:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
-
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol measures the inhibition of CA esterase activity, a reliable and high-throughput-compatible proxy for its physiological CO₂ hydratase activity.[22][23] The assay monitors the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be measured spectrophotometrically.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[22]
-
Enzyme Stock: Reconstitute human carbonic anhydrase (e.g., hCA II or hCA IX) in cold Assay Buffer to 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20-50 units/mL) in cold Assay Buffer.[22]
-
Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile. Prepare this fresh daily.[22]
-
Inhibitor Solutions: Prepare serial dilutions of the pyridine-sulfonamide derivatives and a positive control inhibitor (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup (96-well plate):
-
Rationale: A structured plate layout with all necessary controls is essential for accurate data interpretation.
-
Action (in triplicate):
-
-
Enzyme-Inhibitor Pre-incubation:
-
Rationale: To allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Action: Add 20 µL of the CA Working Solution to all wells except the Blank. Incubate the plate at room temperature for 15 minutes.[22]
-
-
Reaction Initiation and Measurement:
-
Rationale: To start the enzymatic reaction and monitor product formation in real-time.
-
Action: Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock to all wells.[22] Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Rationale: To determine the rate of reaction and calculate the extent of inhibition.
-
Action:
-
For each well, calculate the reaction rate (slope) from the linear portion of the absorbance vs. time plot (V = ΔAbs/Δt).
-
Calculate the percentage of inhibition for each compound concentration using the formula: (% Inhibition) = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100.
-
Plot % Inhibition vs. the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. It is considered a gold standard for quantitative susceptibility testing.[24]
-
Compound & Inoculum Preparation:
-
Action (Compound): Prepare a 2X serial dilution of the pyridine-sulfonamide derivative in a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Action (Inoculum): Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[25]
-
-
Inoculation & Controls:
-
Action: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, for a final volume of 100 µL.
-
Controls (Critical for Validation):
-
Growth Control: A well containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only MHB (no bacteria or compound).
-
Positive Control: Wells containing a known antibiotic (e.g., Gentamicin) to validate the susceptibility of the bacterial strain.[16]
-
-
-
Incubation:
-
Action: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Action: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control well should be turbid, and the sterility control well should be clear.[26]
-
Data Summary: Illustrative Inhibition Profiles
To facilitate comparison and analysis, quantitative data should be summarized in a clear, tabular format.
Table 1: Illustrative Anticancer Activity of Pyridine-Sulfonamide Derivatives
| Compound ID | Target | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Derivative 23 | COX-2 | MCF-7 (Breast) | Antiproliferative | 1.8 | [27] |
| Derivative 23 | COX-2 | HepG2 (Liver) | Antiproliferative | 1.2 | [27] |
| PCA Derivative 3 | Tubulin | A549 (Lung) | Cytotoxicity | ~1.2-9.1 | [11] |
| PCA Derivative 5 | Tubulin | PC-3 (Prostate) | Cytotoxicity | ~1.2-9.1 | [11] |
| Compound VIIb | VEGFR-2 | Renal UO-31 | Enzyme Inhibition | 3.6 | [13] |
| Compound 19 | CA IX | - | Enzyme Inhibition | Kᵢ = 19.5-48.6 nM |[10] |
Table 2: Illustrative Antimicrobial Activity of Pyridine-Sulfonamide Derivatives
| Compound ID | Bacterial Strain | Method | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 2 | P. aeruginosa | Not specified | 125-500 | [17] |
| Compound 5 | E. coli | Not specified | 125-500 | [17] |
| Compound 8b | K. pneumoniae | Agar Diffusion | Higher than Gentamicin | [16] |
| Compound 9a | S. aureus | Agar Diffusion | Higher than Ampicillin |[16] |
Conclusion and Future Perspectives
The pyridine-sulfonamide scaffold represents a highly successful example of molecular hybridization in drug discovery. Its derivatives have demonstrated a remarkable ability to modulate diverse and therapeutically relevant biological targets, leading to potent anticancer and antimicrobial activities. The true strength of this scaffold lies in its versatility; subtle structural modifications can redirect its biological activity, allowing for fine-tuning of potency and selectivity.
Future research should focus on expanding the therapeutic applications of these compounds, exploring their potential as antiviral, anti-inflammatory, or neuroprotective agents.[3] A deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for translating the most promising in vitro candidates into preclinical and clinical development. The continued application of rational design, guided by robust biological evaluation as outlined in this guide, will undoubtedly unlock the full therapeutic potential of this privileged chemical class.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 25. integra-biosciences.com [integra-biosciences.com]
- 26. apec.org [apec.org]
- 27. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 6-Methylpyridine-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various therapeutic agents. Understanding its solubility in a range of solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a detailed framework for researchers to conduct such measurements. It outlines the fundamental principles of solubility, presents established experimental protocols, and discusses the critical factors influencing the solubility of sulfonamide-containing compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a clinical candidate. For this compound, a molecule combining a pyridine ring with a sulfonamide group, solubility characteristics will dictate key aspects of its development:
-
Synthesis and Purification: The choice of solvents for reaction and crystallization is directly dependent on the solubility of the compound and any impurities.
-
Formulation Development: Poor aqueous solubility is a major hurdle in the development of oral dosage forms, impacting dissolution rate and bioavailability. Newer drug compounds often exhibit low aqueous solubility, making early characterization essential.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intrinsically linked to its ability to dissolve in physiological fluids.
Sulfonamide drugs, as a class, have a long history in medicine, and their solubility has been a subject of extensive study.[1] The solubility of these compounds can be influenced by factors such as their crystalline form and pKa.[1] For instance, some older sulfonamides have low solubility and can crystallize in the kidneys, necessitating co-administration with copious amounts of water.[1] Modern analogs often have a lower pKa to enhance their solubility in a physiological pH range.[1]
Theoretical Framework: Understanding Sulfonamide Solubility
The solubility of sulfonamides, including this compound, can be understood through established thermodynamic principles and solubility models. The "like dissolves like" principle provides a qualitative starting point, suggesting that the compound's polarity will govern its solubility in various solvents.
The Hildebrand solubility parameter (δ) offers a more quantitative approach to predict solubility. This model relates the solubility of a solute to the cohesive energy densities of both the solute and the solvent. While more complex for polar and hydrogen-bonding systems, the extended Hildebrand solubility approach has been successfully used to estimate the solubility of sulfonamides in binary and ternary solvent systems.[2] For example, the solubility of sulfisomidine in a dioxane-water mixture shows a bell-shaped curve, with a maximum solubility that can be attributed to specific solute-solvent interactions.[2]
Quantitative Solubility Data: A Call for Investigation
A thorough review of the scientific literature reveals a scarcity of specific, quantitative solubility data for this compound. While data exists for other sulfonamides and pyridine derivatives, direct extrapolation is not always accurate due to the unique influence of the 6-methyl group on the pyridine ring.[3][4][5]
Therefore, this guide emphasizes the importance of experimental determination of this data. The following sections provide detailed protocols for researchers to generate reliable and reproducible solubility measurements.
Experimental Protocols for Solubility Determination
The accurate determination of solubility requires robust and well-controlled experimental methods. The choice of method often depends on the properties of the compound, the solvent, and the desired throughput.
The Gold Standard: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[6]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, 1-octanol, hexane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Appropriate analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample using a syringe filter to remove any undissolved microparticles.[4] The filter should be pre-saturated with the solution to avoid loss of the compound due to adsorption.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.[7][8]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment is critical for reproducibility.
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
High-Throughput Solubility Screening
For early-stage drug discovery, higher throughput methods are often employed to screen the solubility of multiple compounds or a single compound in numerous solvent systems. A common approach utilizes 96-well filter plates.[9]
Objective: To rapidly estimate the aqueous solubility of this compound.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.
-
Sample Preparation: Add a small aliquot of the stock solution to a larger volume of aqueous buffer in each well of a 96-well plate.
-
Incubation: Seal the plate and shake for a defined period (e.g., 2-4 hours) to allow for dissolution.
-
Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a collection plate.
-
Analysis: Determine the concentration in the filtrate, often by UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[9]
Trustworthiness and Self-Validation:
-
This method's reliability is enhanced by including standard compounds with known solubilities as controls.
-
It's crucial to assess the potential impact of the co-solvent (e.g., DMSO) on the compound's solubility, as it can sometimes lead to an overestimation compared to the shake-flask method.[9]
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined |
| 1-Octanol | 10.3 | Data to be determined | Data to be determined |
| Hexane | 1.9 | Data to be determined | Data to be determined |
Interpreting the Data:
-
Polarity: A higher solubility in polar solvents like water, methanol, and ethanol would indicate the polar nature of this compound, likely due to the sulfonamide and pyridine nitrogen moieties.
-
Hydrogen Bonding: The ability of the sulfonamide group to act as both a hydrogen bond donor and acceptor can significantly influence its solubility in protic solvents.
-
Lipophilicity: Solubility in 1-octanol and hexane provides insights into the compound's lipophilicity, which is crucial for predicting its membrane permeability and potential for oral absorption.
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, the methodologies to acquire this critical information are well-established. This guide provides the theoretical foundation and practical protocols for researchers to undertake a thorough investigation of its solubility profile. The generation of such data will be invaluable for the scientific community, particularly for those involved in the design and development of novel sulfonamide-based therapeutic agents. Future work should focus on not only determining the solubility in a wide range of mono-solvents but also exploring its behavior in binary and ternary solvent systems, which can offer a more nuanced understanding of its solvation properties.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data (NMR, IR, Mass Spec) for 6-Methylpyridine-2-sulfonamide
Introduction
6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The pyridine ring, substituted with a methyl group, further modulates its physicochemical properties. Accurate structural elucidation and characterization of this molecule are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established principles of spectroscopy and comparative analysis with structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure
The structural representation of this compound is crucial for the interpretation of its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures and established substituent effects.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Determine the integration, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) for the proton signals.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 7.30 - 7.50 | d | 1H | ~7-8 |
| H-4 | 7.80 - 8.00 | t | 1H | ~7-8 |
| H-5 | 7.10 - 7.30 | d | 1H | ~7-8 |
| -CH₃ | 2.50 - 2.70 | s | 3H | - |
| -SO₂NH₂ | 7.00 - 8.00 | br s | 2H | - |
Interpretation:
-
Aromatic Protons (H-3, H-4, H-5): The protons on the pyridine ring are expected to appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing sulfonamide group at the 2-position will deshield the adjacent protons. H-4 is anticipated to be the most deshielded due to its para-like relationship to the sulfonamide group and meta-relationship to the methyl group. H-3 and H-5 will be doublets, coupling to H-4, while H-4 will appear as a triplet due to coupling with both H-3 and H-5.
-
Methyl Protons (-CH₃): The methyl group at the 6-position is expected to resonate as a singlet in the upfield region of the aromatic spectrum, typically around 2.5-2.7 ppm.
-
Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group are exchangeable and will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 120 - 125 |
| C-4 | 138 - 142 |
| C-5 | 118 - 122 |
| C-6 | 155 - 159 |
| -CH₃ | 22 - 26 |
Interpretation:
-
Aromatic Carbons (C-2 to C-6): The carbon atoms of the pyridine ring will resonate in the downfield region. C-2 and C-6, being directly attached to heteroatoms (nitrogen and the sulfonamide group for C-2, and nitrogen and the methyl group for C-6), are expected to be the most deshielded. The chemical shifts of C-3, C-4, and C-5 will be influenced by the positions of the substituents.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions and shapes of the characteristic absorption bands and assign them to specific vibrational modes.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1450 | Medium-Strong |
| S=O Stretch (Sulfonamide, Asymmetric) | 1350 - 1310 | Strong |
| S=O Stretch (Sulfonamide, Symmetric) | 1170 - 1140 | Strong |
| S-N Stretch | 950 - 900 | Medium |
Interpretation:
-
N-H Stretching: The presence of the sulfonamide group will be indicated by N-H stretching vibrations in the region of 3400-3200 cm⁻¹. Often, two bands can be observed for the primary sulfonamide.[1]
-
C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The characteristic C=N and C=C stretching vibrations of the pyridine ring will be present in the 1600-1450 cm⁻¹ region.
-
Sulfonamide Group Vibrations: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric S=O stretching vibrations, expected around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.[1][2] A medium intensity band for the S-N stretch is also anticipated around 950-900 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₈N₂O₂S) is 172.21 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 173 would be expected.
-
Major Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[3][4] A common fragmentation involves the loss of SO₂ (64 Da).
Figure 2: Predicted major fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of SO₂: A prominent fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 109.[3][4]
-
Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the entire sulfonamide group (•SO₂NH₂) resulting in a fragment corresponding to the 6-methylpyridinyl cation at m/z 92, or loss of the aminosulfonyl radical to give an ion at m/z 93.
-
Further Fragmentation: The fragment at m/z 109 could further lose ammonia (NH₃) to yield an ion at m/z 92.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. While experimental data for this specific molecule is not widely available, the interpretations and predictions presented here are grounded in the well-established spectroscopic principles and extensive data available for structurally analogous compounds. This guide serves as a valuable resource for scientists in the fields of chemical research and drug development, aiding in the identification, characterization, and quality control of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyridine-Sulfonamides
Foreword: The Enduring Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, offering a versatile platform for the development of potent and selective therapeutic agents. The pyridine-sulfonamide scaffold is a prime example of such a framework. Its constituent parts—the aromatic pyridine ring and the sulfonamide group—are not merely passive structural components; they are active participants in molecular recognition, capable of engaging in a multitude of interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of this remarkable class of compounds. We will dissect the intricate interplay of structural modifications and their profound impact on therapeutic efficacy, moving beyond a mere cataloging of data to understand the causative links between chemical structure and biological function.
The Pyridine-Sulfonamide Core: A Blueprint for Bioactivity
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in over 150 FDA-approved drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to serve as a potent zinc-binding group in metalloenzymes, a key interaction in many of its therapeutic applications.[2] The pyridine ring, a bioisostere of a phenyl ring with an embedded nitrogen atom, introduces a dipole moment and a potential site for hydrogen bonding, influencing the molecule's solubility, metabolic stability, and target engagement. The strategic combination of these two pharmacophores creates a scaffold with a rich potential for diverse biological activities.
The general structure of a pyridine-sulfonamide allows for systematic modification at several key positions, forming the basis of SAR studies:
-
The Pyridine Ring (A): Substituents on the pyridine ring can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.
-
The Sulfonamide Linker (B): The point of attachment of the sulfonamide group to the pyridine ring is a critical determinant of the spatial orientation of the molecule.[3]
-
The Aryl/Heteroaryl Moiety (C): The group attached to the sulfonamide nitrogen offers a large vector for chemical exploration, significantly impacting potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points in pyridine-sulfonamide SAR studies.
Anticancer Activity: Targeting Tumor Proliferation and Microenvironment
Pyridine-sulfonamides have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and carbonic anhydrases.[1][4]
Tubulin Polymerization Inhibition
A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides incorporating a sulfonamide pharmacophore have been investigated as tubulin polymerization inhibitors.[1] The design of these compounds was inspired by the pharmacophore model for colchicine-site binders, which often includes a heterocyclic ring to enhance targeting.[1]
Key SAR Insights:
-
Substitution on the N-phenyl ring: Small substituents such as methyl, dimethyl, and fluoro groups at the 2- and 4-positions were found to be favorable for cytotoxicity.[1] For instance, compounds with these substitutions exhibited potent cytotoxicity against A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver) cancer cell lines with IC₅₀ values in the low micromolar range (1.2–9.1 μM).[1]
-
Lipophilicity and Electronic Effects: The introduction of lipophilic substituents on the phenyl ring generally leads to enhanced cytotoxic activity and improved drug-likeness.[1]
-
Steric Hindrance: An o-methoxy substituent resulted in a moderate decrease in antiproliferative activity, suggesting that steric hindrance near the sulfonamide linkage can be detrimental.[1]
| Compound | Substitution | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 2 | 4-methyl | 1.2 | 2.1 | 1.8 | 2.5 | 29.7 |
| 3 | 2,4-dimethyl | 1.5 | 2.3 | 1.9 | 2.8 | 1.1 |
| 4 | 2-fluoro | 7.7 | 9.2 | 8.5 | 13.0 | 7.3 |
| 5 | 4-fluoro | 1.8 | 2.9 | 2.2 | 3.1 | 1.5 |
| 6 | 2-methoxy | 14.0 | 22.0 | 18.0 | 36.0 | 59.6 |
Data synthesized from Younas et al., 2025.[1]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII, are crucial for the survival and proliferation of cancer cells in the hypoxic tumor microenvironment.[5][6] Pyridine-sulfonamides have been extensively studied as inhibitors of these enzymes.
Key SAR Insights:
-
Pyridine Ring Substitution: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide proton, which is crucial for binding to the zinc ion in the active site of CAs.[7]
-
4-Position Substitution: The introduction of various substituents at the 4-position of the pyridine ring has been a successful strategy for achieving potent and selective inhibition.[7] For example, 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides have shown promising activity against hCA IX and hCA XII.[7]
-
Linker and Terminal Group: The nature of the linker between the pyridine and an additional aromatic or heterocyclic ring, as well as the substituents on that terminal ring, significantly influences inhibitory activity and isoform selectivity.[8][9] For pyrazolo[4,3-c]pyridine sulfonamides, an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity, while a direct connection decreased activity.[8]
Caption: Workflow for synthesis and evaluation of pyridine-sulfonamide CA inhibitors.
Antibacterial and Antidiabetic Applications
The versatility of the pyridine-sulfonamide scaffold extends to other therapeutic areas, including antibacterial and antidiabetic applications.
Antibacterial Activity
Sulfonamide-based drugs were among the first effective chemotherapeutic agents against bacterial infections.[10] The SAR for antibacterial pyridine-sulfonamides often revolves around mimicking the structure of p-aminobenzoic acid (PABA), a key metabolite in bacterial folic acid synthesis.
Key SAR Insights:
-
Free Aromatic Amine: A free amino group on the aromatic ring attached to the sulfonamide is often essential for antibacterial activity.[10]
-
Heterocyclic Substituents: The nature of the heterocyclic ring attached to the sulfonamide nitrogen can influence the spectrum of activity.[11] For instance, the presence of chloro and cyano groups on a phenyl ring attached to a sulfonyl fluoride moiety has been shown to enhance antibacterial activity against multidrug-resistant strains.[11]
Antidiabetic Activity
Recent studies have explored pyridine-based sulfonamides as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, making them potential agents for managing type 2 diabetes.[12]
Key SAR Insights:
-
Substituents on the Benzene Sulfonyl Chloride: In a series of functionalized pyridines containing benzene sulfonamide derivatives, the nature of the substituent on the benzene sulfonyl chloride moiety was found to influence the α-amylase inhibitory activity.[12]
-
In Silico Modeling: Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with the active site of porcine pancreatic α-amylase, guiding further optimization.[12]
Synthetic Strategies and Methodologies
The synthesis of pyridine-sulfonamides is generally achieved through well-established and robust chemical reactions. A common and versatile method involves the reaction of a pyridine-based amine with a substituted sulfonyl chloride.[12]
General Synthesis of Pyridine-Sulfonamides
Protocol:
-
Reactant Preparation: Dissolve the appropriate pyridine-based amine (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or pyridine.[12][13]
-
Addition of Sulfonyl Chloride: Add the desired substituted benzene sulfonyl chloride (1-1.2 equivalents) to the solution at room temperature.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight, monitoring the progress by thin-layer chromatography (TLC).[12][13]
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired pyridine-sulfonamide derivative.
Caption: General synthetic scheme for pyridine-sulfonamides.
The Future of Pyridine-Sulfonamides: A Forward Look
The study of pyridine-sulfonamides continues to be a vibrant and fruitful area of research. The future of this field lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be paramount in guiding these efforts. Furthermore, the exploration of pyridine-sulfonamides as dual-target or multi-target agents holds significant promise for addressing complex diseases like cancer, where targeting multiple pathways can lead to more effective therapeutic outcomes.[14][15] As our understanding of the molecular basis of disease deepens, the versatile and tunable nature of the pyridine-sulfonamide scaffold will undoubtedly continue to provide a fertile ground for the discovery of next-generation therapeutics.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccesspub.org [openaccesspub.org]
- 11. acu.edu.in [acu.edu.in]
- 12. eurjchem.com [eurjchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Sulfonamide Chemistry and Biological Functions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sulfonamide functional group, -S(=O)₂NH-, is a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has given rise to a vast array of therapeutic agents.[1][2] Initially revolutionary as the first broadly effective systemic antibacterials, the applications for sulfonamides have expanded dramatically.[1][3] They now encompass treatments for a wide range of conditions, including cancer, glaucoma, inflammation, diabetes, and viral infections.[2][4][5] This guide provides a comprehensive technical overview of sulfonamide chemistry, their diverse mechanisms of action, and key experimental protocols relevant to their synthesis and evaluation. We delve into the causality behind synthetic choices and assay designs, offering field-proven insights for drug development professionals.
The Enduring Legacy and Chemistry of Sulfonamides
Historical Perspective: From Azo Dyes to a Therapeutic Revolution
The story of sulfonamides begins not with a search for antibiotics, but with the German chemical industry's work on coal-tar dyes.[1] In 1932, at Bayer AG, researchers discovered that a red dye named Prontosil possessed remarkable antibacterial activity in vivo.[1] A French team at the Pasteur Institute later uncovered that Prontosil was a prodrug, metabolized in the body to release the active, colorless compound sulfanilamide.[1] This discovery ushered in the era of chemotherapy and saved countless lives before the widespread availability of penicillin.[1]
Core Chemistry: Structure and Synthesis
The sulfonamide moiety is an organosulfur functional group characterized by a sulfonyl group attached to an amine.[3][6] Its general structure is R-SO₂NH₂, where R can be an alkyl or aryl group.[7] This structure is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, which contributes to its ability to interact with diverse biological targets.[8]
The most common and robust method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7][9] This nucleophilic substitution reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[10]
Causality in Synthesis: The choice of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride intermediate, which would otherwise form the corresponding sulfonic acid, halting the desired reaction.[10] The reaction is often initiated at 0°C to control the initial exothermic reaction rate before being allowed to proceed at room temperature.[10]
Structure-Activity Relationships (SAR)
For antibacterial sulfonamides, SAR studies have established several key principles[11]:
-
A free para-amino group (-NH₂) is essential. This group mimics the endogenous substrate, para-aminobenzoic acid (PABA). Acylating this group can create inactive prodrugs that are metabolized in vivo to regenerate the active form.
-
The aromatic ring and the sulfonamide functional group are both required. The sulfur atom must be directly attached to the benzene ring.
-
Substitutions on the sulfonamide nitrogen (N1) dramatically influence pharmacokinetic properties. Electron-withdrawing heterocyclic substituents increase the acidity of the sulfonamide proton, enhancing water solubility and potency.[11][12]
Biological Functions and Mechanisms of Action
Sulfonamides exert their therapeutic effects through a variety of mechanisms, primarily by acting as competitive enzyme inhibitors.
Antibacterial Agents: Inhibition of Folate Synthesis
The classic mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][6][13] Bacteria must synthesize their own folate, whereas humans acquire it from their diet, providing a selective target for these drugs.[1][14]
Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing the incorporation of PABA.[6][11] This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for synthesizing nucleotides and certain amino acids.[6] The resulting depletion of these vital building blocks leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][14]
Caption: Antibacterial mechanism of sulfonamides via competitive inhibition of DHPS.
Carbonic Anhydrase Inhibitors
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][15][16] The primary sulfonamide moiety (unsubstituted -SO₂NH₂) is a key zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site.[15]
This inhibitory action is leveraged in several therapeutic areas:
-
Glaucoma: CA inhibitors like dorzolamide and acetazolamide decrease aqueous humor production in the eye, reducing intraocular pressure.[17]
-
Diuretics: By inhibiting CA in the renal tubules, sulfonamides can increase the excretion of bicarbonate, sodium, and water.[1][18]
-
Cancer Therapy: Certain CA isozymes (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment.[16][18] By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, suppressing growth and survival.[16][19]
Caption: Sulfonamide inhibition of Carbonic Anhydrase (CA) via zinc binding.
Anti-inflammatory and Anticancer Applications
Beyond CA inhibition, sulfonamides have emerged as versatile scaffolds in oncology and inflammation.[4][19]
-
COX-2 Inhibition: A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), known as "coxibs" (e.g., celecoxib), features a sulfonamide moiety.[1][20] These drugs selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs.[21][22]
-
Diverse Anticancer Mechanisms: In cancer therapy, sulfonamides act on a wide range of targets.[18][19][23] They have been shown to inhibit tyrosine kinases, disrupt microtubule assembly, induce cell cycle arrest, and inhibit angiogenesis by targeting receptors like VEGFR-2.[8][18][19]
Key Experimental Workflows & Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of sulfonamides.
Protocol: General Synthesis of a Model Sulfonamide
This protocol describes the synthesis of an N-substituted sulfonamide from an arylsulfonyl chloride and a primary amine.[10]
Objective: To synthesize a model sulfonamide via nucleophilic substitution.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Causality: Pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion. Cooling prevents uncontrolled exothermic reactions.
-
-
Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ (to remove any remaining acid), and brine.
-
Self-Validation: Each wash step removes specific impurities. Successful separation is confirmed by pH testing of the aqueous layers.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Caption: General workflow for the laboratory synthesis of a sulfonamide.
Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This coupled spectrophotometric assay provides a rapid and automatable method for measuring DHPS activity and screening for inhibitors.[24][25]
Objective: To determine the IC₅₀ value of a test compound against DHPS.
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), oxidizing the cofactor NADPH to NADP⁺. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.[24]
Materials:
-
DHPS and DHFR enzymes
-
p-Aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - substrates for DHPS
-
NADPH
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6)
-
96-well UV-transparent microplate and a microplate reader
Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, and NADPH in assay buffer. Prepare serial dilutions of the test compound.
-
Plate Setup: In a 96-well plate, add assay buffer, PABA, DHPP, NADPH, DHFR, and the test compound (or DMSO for control wells).
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate for 5-10 minutes to allow the inhibitor to bind to the DHPS enzyme.
-
Reaction Initiation: Initiate the reaction by adding the DHPS enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[26][27]
-
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This colorimetric assay measures the esterase activity of CA and is suitable for high-throughput screening.[28][29]
Objective: To determine the inhibitory potency of a sulfonamide against a specific CA isozyme.
Principle: CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at ~405 nm. An inhibitor will decrease the reaction rate.[28]
Materials:
-
Carbonic Anhydrase (e.g., human CA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplate and microplate reader
Methodology:
-
Plate Setup: To the wells of a 96-well plate, add assay buffer and serial dilutions of the test compound (or a known inhibitor like Acetazolamide for the positive control).[28]
-
Enzyme Addition: Add the CA enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[28]
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[28]
-
Data Analysis: Calculate the reaction rates and percent inhibition as described in the DHPS assay protocol to determine the IC₅₀ value.
Data Summary and Future Perspectives
The versatility of the sulfonamide scaffold is evident in the wide range of approved drugs targeting diverse diseases.
Table 1: Selected Sulfonamide-Based Drugs and Their Applications
| Drug Name | Therapeutic Class | Primary Mechanism of Action | Clinical Application(s) |
| Sulfamethoxazole | Antibacterial | DHPS Inhibition | Urinary Tract Infections, Bronchitis[11][14] |
| Acetazolamide | Carbonic Anhydrase Inhibitor | CA Inhibition | Glaucoma, Diuresis, Epilepsy[1][17] |
| Celecoxib | NSAID (Coxib) | Selective COX-2 Inhibition | Arthritis, Acute Pain[1][20] |
| Glibenclamide | Antidiabetic (Sulfonylurea) | Blocks ATP-sensitive K⁺ channels | Type 2 Diabetes[1][5] |
| Vemurafenib | Anticancer (Kinase Inhibitor) | BRAF V600E Kinase Inhibition | Melanoma[4][19] |
| Furosemide | Loop Diuretic | Na-K-Cl Cotransporter Inhibition | Edema, Hypertension[1] |
Future Directions
The development of sulfonamides continues to be a vibrant area of research. Key future directions include:
-
Overcoming Resistance: Designing novel sulfonamides to combat rising antibacterial resistance is a critical priority. This may involve creating inhibitors of resistant DHPS variants or developing dual-target agents.
-
Isoform-Selective Inhibitors: A major goal in CA and kinase inhibitor design is achieving greater selectivity for specific isoforms to enhance efficacy and reduce off-target side effects.[17]
-
Novel Drug Delivery: Developing new formulations and prodrug strategies to improve the pharmacokinetic profiles and target-specific delivery of sulfonamide drugs.
Conclusion
From their historical debut as the first modern antimicrobials to their current role as multifaceted therapeutic agents, sulfonamides have proven to be a remarkably privileged scaffold in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets ensure their continued relevance. A deep understanding of their chemistry, mechanisms of action, and the robust experimental protocols used for their evaluation is essential for scientists and researchers aiming to develop the next generation of sulfonamide-based medicines.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersrj.com [frontiersrj.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. jetir.org [jetir.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Bentham Science [eurekaselect.com]
- 21. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 23. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. assaygenie.com [assaygenie.com]
The Strategic Intermediate: A Technical Guide to 6-Methylpyridine-2-sulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of chemical intermediates, heterocyclic sulfonamides hold a privileged position due to their proven track record in a multitude of approved drugs. This guide provides an in-depth technical overview of 6-Methylpyridine-2-sulfonamide, a versatile intermediate poised for significant applications in the synthesis of next-generation pharmaceuticals. We will delve into its synthesis, reactivity, and its pivotal role in the creation of potent enzyme inhibitors, offering field-proven insights for researchers at the forefront of drug discovery.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol .
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 172.21 g/mol | --INVALID-LINK--[1] |
| CAS Number | 65938-76-3 | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in many organic solvents | General knowledge |
The structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 6-position and a sulfonamide group at the 2-position. This specific arrangement of functional groups dictates its reactivity and potential as a versatile synthetic intermediate. The pyridine nitrogen atom acts as a mild base and can participate in hydrogen bonding, while the sulfonamide moiety is a key pharmacophore in many biologically active molecules, known for its ability to bind to the active sites of various enzymes.[2] The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying metabolic stability in a final drug compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. This pathway involves the formation of a key intermediate, 6-methylpyridine-2-sulfonyl chloride, followed by ammonolysis.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl chloride
This step utilizes a Sandmeyer-type reaction, a well-established method for converting aromatic amines to a variety of functional groups via a diazonium salt intermediate.
Protocol:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Causality of Experimental Choices: The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) chloride is a crucial catalyst for the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride.
Step 2: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia.
Protocol:
-
Ammonolysis: Dissolve the crude 6-methylpyridine-2-sulfonyl chloride from the previous step in a suitable solvent such as acetone or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Remove the organic solvent under reduced pressure.
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid. A general procedure for the amination of sulfonyl chlorides can be found in the literature.[3]
Typical Yields: The overall yield for this two-step synthesis is typically in the range of 60-70%.
Reactivity and Application as a Chemical Intermediate
The synthetic utility of this compound lies in the reactivity of its constituent parts. The sulfonamide nitrogen can be further functionalized, and the pyridine ring can undergo various transformations, although the electron-withdrawing nature of the sulfonamide group deactivates the ring towards electrophilic substitution.
The primary application of this compound is as a key building block in the synthesis of potent enzyme inhibitors, most notably carbonic anhydrase inhibitors .[4][5][6]
Role in the Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[7] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[6]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
The 6-methylpyridine scaffold of this compound allows for the introduction of various substituents, enabling the fine-tuning of the inhibitor's potency and selectivity for different CA isoforms. For instance, the pyridine nitrogen can be a site for further derivatization, or substituents can be introduced onto the pyridine ring itself in precursor molecules. This modularity is highly advantageous in a drug discovery setting, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
While a specific marketed drug directly citing this compound as a starting material is not readily found in publicly available literature, numerous patents and research articles describe the synthesis of novel pyridine-based sulfonamides as potent and selective carbonic anhydrase inhibitors, highlighting the importance of this structural motif.[8][9] The synthetic strategies outlined in these publications are directly applicable to this compound, underscoring its value as a strategic intermediate.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the proven biological activity of the pyridine sulfonamide scaffold, makes it an attractive building block for the synthesis of novel enzyme inhibitors. In particular, its application in the development of carbonic anhydrase inhibitors for a range of therapeutic areas demonstrates its strategic importance. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of innovative and impactful medicines.
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP3328833A1 - Selective inhibitors of carbonic anhydrase - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 6-Methylpyridine-2-sulfonamide: An Application Note for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Pyridine Sulfonamide Moiety
The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to the molecular architecture of numerous therapeutic agents. This structural motif is prized for its ability to act as a bioisostere for carboxylic acids and amides, offering modulated physicochemical properties such as improved metabolic stability, enhanced binding affinity through additional hydrogen bond acceptor sites, and an increased polar surface area.[1] 6-Methylpyridine-2-sulfonamide, in particular, serves as a key building block in the synthesis of targeted therapeutics, making a robust and scalable synthetic protocol for its preparation a critical asset for researchers in drug discovery and development.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a mere recitation of steps, this guide elucidates the underlying chemical principles and rationale for key experimental choices, ensuring a safe, efficient, and reproducible synthesis. The protocol is structured as a three-step process commencing with the readily available 2-amino-6-methylpyridine, proceeding through a modern Sandmeyer-type reaction to form the key sulfonyl chloride intermediate, and culminating in the final amidation.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a three-step sequence:
-
Diazotization: Conversion of the primary aromatic amine of 2-amino-6-methylpyridine to a diazonium salt.
-
Sulfonylation: A Sandmeyer-type reaction to convert the diazonium salt to 6-methylpyridine-2-sulfonyl chloride.
-
Amidation: Reaction of the sulfonyl chloride with ammonia to yield the target sulfonamide.
Visualizing the Workflow: A Step-by-Step Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Key Parameters |
| 1 | 2-Amino-6-methylpyridine | 108.14 | 10.81 g | 1.0 | Temp: 0-5 °C |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 | Time: 30 min | |
| Hydrochloric Acid (37%) | 36.46 | 25 mL | ~3.0 | Monitoring: Starch-iodide paper | |
| 2 | DABSO | 240.28 | 14.42 g | 0.6 | Temp: Room Temp |
| Copper(II) Chloride (CuCl₂) | 134.45 | 0.67 g | 0.05 | Time: 12-18 h | |
| Acetonitrile (MeCN) | 41.05 | 200 mL | - | Atmosphere: Inert (N₂) | |
| 3 | Ammonium Hydroxide (28%) | 35.04 | 30 mL | Excess | Temp: 0 °C to rt |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Work-up: Aqueous extraction |
Experimental Protocols
PART 1: Diazotization of 2-Amino-6-methylpyridine
Causality and Expertise: The diazotization of aromatic amines is a classic transformation that generates a highly versatile diazonium salt intermediate.[2] The reaction is performed at low temperatures (0-5 °C) because diazonium salts, particularly those of pyridines, can be thermally unstable and potentially explosive if isolated.[3][4] The use of a slight excess of sodium nitrite ensures complete conversion of the starting amine, while the presence of a strong acid like HCl is crucial for the in-situ generation of nitrous acid (HNO₂), the active diazotizing agent.[5]
Protocol:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methylpyridine (10.81 g, 100 mmol) and water (100 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (37%, 25 mL, ~300 mmol) while maintaining the internal temperature below 5 °C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 105 mmol) in water (30 mL).
-
Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains between 0-5 °C. Vigorous stirring is essential to dissipate heat.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Crucial Safety Check: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, quench the excess by adding a small amount of sulfamic acid until the test is negative. The resulting diazonium salt solution is used immediately in the next step without isolation.
PART 2: Sandmeyer Sulfonylation to 6-Methylpyridine-2-sulfonyl Chloride
Causality and Expertise: The Sandmeyer reaction is a powerful method for converting diazonium salts into a variety of functional groups, catalyzed by copper(I) salts.[6] This protocol employs a modern, safer variation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable, solid surrogate for gaseous sulfur dioxide (SO₂).[7][8] This avoids the challenges of handling toxic and difficult-to-measure SO₂ gas. Copper(II) chloride is used as the catalyst precursor, which is reduced in situ to the active copper(I) species that initiates the radical-nucleophilic aromatic substitution mechanism.[6]
Protocol:
-
In a separate 1 L flask under a nitrogen atmosphere, add DABSO (14.42 g, 60 mmol) and copper(II) chloride (0.67 g, 5 mmol) to acetonitrile (200 mL).
-
Stir the suspension at room temperature.
-
Carefully add the cold (0-5 °C) diazonium salt solution from Part 1 to the DABSO suspension over approximately 45-60 minutes. Effervescence (evolution of N₂ gas) will be observed. Maintain positive nitrogen pressure to vent the evolved gas safely.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the diazonium intermediate is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of ice-water and 150 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methylpyridine-2-sulfonyl chloride, which can be used in the next step without further purification.
PART 3: Amidation to this compound
Causality and Expertise: The reaction of a sulfonyl chloride with an amine to form a sulfonamide is a highly efficient and widely used transformation. The sulfonyl chloride is a potent electrophile, readily attacked by the nucleophilic nitrogen of ammonia. The reaction is typically run at low temperature initially to control the exotherm and then allowed to warm to drive the reaction to completion. An excess of ammonia is used to act as both the nucleophile and the base to neutralize the HCl byproduct.
Protocol:
-
Dissolve the crude 6-methylpyridine-2-sulfonyl chloride from Part 2 in dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (28%, 30 mL) to the stirred solution. An exothermic reaction will occur.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be in the range of other pyridine sulfonamides. Experimental determination is required.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the three protons on the pyridine ring. The coupling pattern will be a doublet, a triplet (or doublet of doublets), and a doublet.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet (approx. δ 7.5 ppm, 2H), which is exchangeable with D₂O.
-
Methyl Protons (-CH₃): A singlet (approx. δ 2.5 ppm, 3H).
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 115-160 ppm).
-
Methyl Carbon: One signal in the aliphatic region (approx. δ 20-25 ppm).
-
-
Mass Spectrometry (ESI+): Calculated for C₆H₈N₂O₂S [M+H]⁺: 173.04.
Safety and Handling
-
2-Amino-6-methylpyridine: Toxic if swallowed or in contact with skin.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium Salts: Potentially explosive, especially when dry.[10] Never isolate the diazonium salt. Always keep the reaction temperature below 5 °C and use the intermediate in solution immediately.[3] Ensure proper venting for nitrogen gas evolution. Have a quench solution (e.g., sulfamic acid) readily available.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.
-
Solvents and Reagents: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note details a reliable and scalable synthesis of this compound from 2-amino-6-methylpyridine. By employing a modern Sandmeyer protocol with a stable SO₂ surrogate, this method avoids the hazards associated with gaseous reagents while maintaining high efficiency. The emphasis on the rationale behind each step and strict adherence to safety protocols, particularly during the diazotization, ensures that researchers can confidently and safely produce this valuable building block for applications in drug discovery and medicinal chemistry.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alkalimetals.com [alkalimetals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Amino-6-methylpyridine
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group represents a cornerstone in medicinal chemistry, with its discovery heralding the dawn of the antibiotic age.[1] Beyond their well-established antimicrobial properties, sulfonamides exhibit a remarkable breadth of biological activities, finding applications as anticancer, anti-inflammatory, and antiviral agents.[2][3] The versatility of the sulfonamide core lies in the ability to readily modify its structure, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. The synthesis of novel sulfonamide derivatives remains a vibrant area of research for drug development professionals seeking to expand the therapeutic landscape.[4]
This guide provides a comprehensive overview of the synthesis of sulfonamides derived from 2-amino-6-methylpyridine, a readily available and versatile starting material. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the characterization and potential applications of this important class of compounds.
Chemical Principles and Mechanistic Insights
The synthesis of sulfonamides from 2-amino-6-methylpyridine primarily proceeds via a nucleophilic substitution reaction between the amino group of the pyridine and a sulfonyl chloride. This reaction is a classic example of the Hinsberg reaction.[5] The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two critical roles:
-
Scavenging of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Catalysis (in some cases): While not always a direct catalyst in the bond-forming step, the basic conditions facilitate the deprotonation of the initially formed sulfonamide, which can be important for subsequent reaction steps or work-up procedures.
The general mechanism can be depicted as follows:
Caption: General reaction mechanism for the synthesis of sulfonamides from 2-amino-6-methylpyridine.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of representative sulfonamides from 2-amino-6-methylpyridine using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional Synthesis of N-(6-methylpyridin-2-yl)benzenesulfonamide
This protocol describes a standard method for the synthesis of a representative arylsulfonamide using conventional heating.
Materials:
-
2-Amino-6-methylpyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(6-methylpyridin-2-yl)benzenesulfonamide.
Expected Yield: 70-90%
Protocol 2: Microwave-Assisted Synthesis of N-(6-methylpyridin-2-yl)-4-methylbenzenesulfonamide
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[1][6]
Materials:
-
2-Amino-6-methylpyridine
-
p-Toluenesulfonyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 2-amino-6-methylpyridine (1.0 eq), p-toluenesulfonyl chloride (1.1 eq), and anhydrous pyridine (1.5 eq) in anhydrous acetonitrile.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography as described in Protocol 1.
Expected Yield: 85-95%
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various sulfonamides from 2-amino-6-methylpyridine.
| Sulfonyl Chloride | Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Conventional | Pyridine | DCM | RT | 12-24 | 70-90 |
| p-Toluenesulfonyl chloride | Microwave | Pyridine | Acetonitrile | 120 | 0.25-0.5 | 85-95 |
| Methanesulfonyl chloride | Conventional | Triethylamine | DCM | RT | 8-16 | 65-85 |
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides can be thoroughly characterized using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric SO₂ stretching) and 1180-1160 cm⁻¹ (symmetric SO₂ stretching). The N-H stretching vibration will appear in the range of 3300-3200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the pyridine and the sulfonyl group, as well as a signal for the methyl group on the pyridine ring. The N-H proton of the sulfonamide will appear as a broad singlet, the chemical shift of which is solvent-dependent.
-
¹³C NMR: The spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic and methyl carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Visualization of the Synthetic Workflow
The overall workflow for the synthesis and characterization of sulfonamides from 2-amino-6-methylpyridine can be visualized as follows:
Caption: A streamlined workflow for the synthesis and analysis of sulfonamides.
Applications and Future Directions
Sulfonamides derived from aminopyridines are of significant interest in drug discovery due to their diverse pharmacological activities.
-
Antimicrobial Agents: The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), a key component in bacterial folic acid synthesis, allows them to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in this pathway.[7] This mechanism underpins their broad-spectrum antibacterial activity.
-
Anticancer Agents: A growing body of research has demonstrated the potent anticancer activity of various sulfonamide derivatives.[2] These compounds can exert their effects through multiple mechanisms, including the inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects.[2][4] The sulfonamides synthesized from 2-amino-6-methylpyridine represent a promising scaffold for the development of novel anticancer therapeutics.
The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize and explore the potential of this versatile class of compounds. Further derivatization of the sulfonamide core, coupled with comprehensive biological evaluation, will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 6-Methylpyridine-2-sulfonamide
Introduction
6-Methylpyridine-2-sulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed for use in research, process development, and quality control environments.
The protocol herein is developed with a deep understanding of the analyte's chemical properties and is validated according to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability and fitness for purpose.[1][2][3]
Chromatographic Principle
This method employs reversed-phase chromatography, the most widely used separation technique in HPLC.[4] The stationary phase is a non-polar, octadecylsilane (C18) chemically bonded to high-purity silica particles. Given that this compound is a polar compound, a C18 column specifically engineered for the retention of polar analytes, even in highly aqueous mobile phases, is selected to prevent poor retention and ensure robust separation.[5][6][7]
Separation is achieved by modulating the polarity of the mobile phase, which consists of an aqueous buffer and an organic modifier (acetonitrile). The analyte is eluted based on its hydrophobic interactions with the stationary phase. Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound, ensuring optimal sensitivity.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Salt: Ammonium Acetate (HPLC Grade)
-
Acid: Formic Acid (ACS Grade)
-
Column: Agilent Polaris C18-A, 4.6 x 150 mm, 5 µm (or equivalent C18 column designed for polar analytes)[6]
-
Equipment: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Glassware: Volumetric flasks, pipettes, beakers.
-
Other: 0.45 µm membrane filters for mobile phase filtration, 0.22 µm syringe filters for sample preparation.
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in deionized water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter and degas before use.
-
Causality: The buffered mobile phase at a slightly acidic pH helps to ensure consistent ionization of the analyte, leading to sharp, symmetrical peak shapes and reproducible retention times. Ammonium acetate is volatile, making this mobile phase compatible with LC-MS applications if needed.
-
-
Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended. This ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a sample containing an amount of this compound expected to yield a final concentration within the calibration range.
-
Transfer the sample to an appropriate volumetric flask.
-
Add approximately 75% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the final volume with diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC Column | Agilent Polaris C18-A, 4.6 x 150 mm, 5 µm[6] |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 3.5 with Formic AcidB: Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Note: Determine the absorbance maximum (λmax) by scanning the standard solution from 200-400 nm. Based on typical sulfonamide structures, a starting wavelength of 265 nm is recommended.[8][9] |
| Run Time | 20 minutes |
Method Validation Protocol (per ICH Q2(R1))
A self-validating system is one where the protocols are designed to inherently demonstrate the method's suitability.[10] The following validation parameters must be assessed.
Caption: Workflow for HPLC Method Development and Validation.
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Calculate the parameters listed in the table below.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Protocol: Analyze the diluent, a placebo (matrix without analyte), a standard solution of this compound, and a sample spiked with the analyte.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure (as determined by a Diode Array Detector) and well-resolved from any other peaks.
Linearity and Range
-
Protocol: Analyze the prepared calibration standards (1 µg/mL to 100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal. The data should be visually inspected for linearity.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,150 |
| 10.0 | 151,980 |
| 25.0 | 380,100 |
| 50.0 | 759,950 |
| 100.0 | 1,521,050 |
| r² | 0.9999 |
Accuracy (Recovery)
-
Protocol: Analyze a placebo spiked with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target sample concentration). Prepare each level in triplicate.
-
Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Table 2: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 12.5 | 12.3 | 98.4% |
| 100% | 25.0 | 24.9 | 99.6% |
| 150% | 37.5 | 37.9 | 101.1% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.
Table 3: Example Precision Data
| Precision Level | % RSD of Assay Results |
|---|---|
| Repeatability (Day 1) | 0.85% |
| Intermediate (Day 2) | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)
-
Mobile Phase pH: ± 0.2 units (e.g., pH 3.3 and 3.7)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by these minor changes.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. The use of a C18 column tailored for polar compounds ensures good chromatographic performance. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, establishes the method's specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a regulated pharmaceutical environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Official web site : ICH [ich.org]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
Developing an in vitro assay for 6-Methylpyridine-2-sulfonamide activity
Application Note & Protocols
Title: A Two-Tiered Strategy for Developing an In Vitro Assay for 6-Methylpyridine-2-sulfonamide Activity
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the biological activity of this compound. Sulfonamides are a versatile class of compounds known to exhibit a range of pharmacological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] This guide moves beyond a single-assay approach, detailing a logical, two-tiered strategy. First, a primary cell-based screening assay is described to determine the compound's overall effect on cell viability and proliferation, allowing for the calculation of a half-maximal inhibitory concentration (IC50). Second, a target-specific biochemical assay is outlined to investigate a potential mechanism of action—the inhibition of Carbonic Anhydrase (CA), a well-established target for many sulfonamide derivatives.[2][4] By integrating a cellular assay with a mechanistic biochemical assay, this guide presents a self-validating framework for the initial characterization of this compound's bioactivity.
Introduction: The Scientific Rationale
This compound (CAS: 65938-76-3, Formula: C6H8N2O2S) is a member of the sulfonamide family of chemical compounds.[5][6] This class is historically significant, originating with the first broadly effective systemic antibacterial agents.[3][7] The core mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3][7][8] However, the versatility of the sulfonamide moiety has led to the development of drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anticancer agents.[1][3]
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[4][9] CAs are involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and particularly, cancer, where they contribute to pH regulation and tumor progression.[4]
Therefore, a primary investigation into the bioactivity of a novel sulfonamide like this compound logically begins with a broad assessment of its impact on cell health, followed by an investigation into its potential effect on a known, high-probability target like carbonic anhydrase. This dual approach ensures that any observed cellular effect, such as reduced viability, can be mechanistically interrogated.
Assay Strategy: A Hierarchical Approach
A robust preliminary assessment of a compound's activity relies on a tiered screening process. This minimizes the risk of false positives and provides a more complete biological picture.
Caption: Hierarchical workflow for in vitro assay development.
Part 1: Primary Screen - Cell Viability Assay
Cell viability and proliferation assays are fundamental tools in the early stages of drug discovery to assess a compound's effect on overall cell health.[10][11][12] We will detail the MTS assay, a colorimetric method for assessing metabolic activity.
Principle of the MTS Assay
The MTS assay measures the reduction of a tetrazolium compound, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by viable, metabolically active cells. NAD(P)H-dependent dehydrogenase enzymes within the cell reduce the MTS tetrazolium to a purple formazan product that is soluble in cell culture media.[13] The quantity of formazan, measured by absorbance at approximately 490 nm, is directly proportional to the number of living cells in the culture.[13][14][15]
Workflow for MTS-Based Cell Viability Assay
Caption: Step-by-step workflow for the MTS cell viability assay.
Protocol 1: MTS Assay for Cell Viability
A. Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer).[1]
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound Stock: 10 mM stock of this compound in sterile DMSO.
-
MTS Reagent: A commercially available combined MTS solution (e.g., CellTiter 96® AQueous One Solution).
-
Equipment: 96-well clear, flat-bottom cell culture plates; multichannel pipette; microplate reader (490 nm absorbance); humidified 37°C, 5% CO2 incubator.
B. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[11]
-
Include "cells only" wells for the untreated control and "medium only" wells for the background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of this compound in culture medium from the 10 mM DMSO stock. A common final concentration range is 0.1 µM to 100 µM.
-
Trustworthiness Check: Ensure the final DMSO concentration in all wells (including the "untreated" control) is identical and non-toxic (typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the corresponding compound dilution or control medium to each well. Perform in triplicate.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for 48 to 72 hours. The incubation time should be sufficient to observe an effect on proliferation.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of the MTS reagent directly to each well.[13][14][16]
-
Gently tap the plate to mix.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized. The plate should not be returned to the CO2 incubator, as pH changes can affect the results.
-
Record the absorbance at 490 nm using a microplate reader.[16]
-
C. Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Untreated_Control) * 100
-
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Table 1: Sample Data for MTS Assay
| Concentration (µM) | Log(Concentration) | Avg. Absorbance (490nm) | % Viability |
|---|---|---|---|
| 0 (Control) | - | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.235 | 98.8% |
| 1.0 | 0.0 | 1.150 | 92.0% |
| 5.0 | 0.7 | 0.950 | 76.0% |
| 10.0 | 1.0 | 0.630 | 50.4% |
| 25.0 | 1.4 | 0.315 | 25.2% |
| 50.0 | 1.7 | 0.150 | 12.0% |
| 100.0 | 2.0 | 0.085 | 6.8% |
| Background | - | 0.050 | - |
From this data, the IC50 would be determined to be approximately 10 µM .
Part 2: Secondary Screen - Carbonic Anhydrase Inhibition Assay
If this compound shows significant activity in the cell-based assay, the next logical step is to test its activity against a plausible molecular target. The Carbonic Anhydrase (CA) inhibition assay is an excellent choice for a sulfonamide.
Principle of the CA Inhibition Assay
This is a colorimetric, enzyme-based assay. Carbonic Anhydrase possesses esterase activity and can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate.[4] This reaction produces p-nitrophenol (p-NP), a yellow-colored product, which can be quantified by measuring the increase in absorbance at 400-405 nm.[4] In the presence of an inhibitor like this compound, the rate of p-NP formation will decrease in a dose-dependent manner.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of p-NPA hydrolysis by a CA inhibitor.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
A. Materials and Reagents
-
Enzyme: Purified human Carbonic Anhydrase II (e.g., from bovine erythrocytes, available from suppliers like Sigma-Aldrich).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Positive Control: Acetazolamide (a known potent CA inhibitor).[17]
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Solvent: DMSO or acetonitrile for dissolving substrate and compounds.
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.
B. Step-by-Step Methodology
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer to the desired final concentration (e.g., 20-50 units/mL). Prepare fresh and keep on ice.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh.[4]
-
Compound/Control Plates: Prepare a 96-well plate with serial dilutions of this compound and the positive control, Acetazolamide.
-
-
Assay Plate Setup (per well, in triplicate): [4]
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To all wells except the "Blank", add 20 µL of the CA Working Solution.
-
Scientist's Note: This pre-incubation step (10-15 minutes at room temperature) is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Stock Solution to all wells, including the blank.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
C. Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)) * 100
-
-
Determine IC50: Plot % Inhibition against the log of the compound concentration. Use non-linear regression to calculate the IC50 value for the enzyme.
Table 2: Sample Data for CA Inhibition Assay
| Concentration (µM) | Log(Concentration) | Reaction Rate (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | - | 25.0 | 0.0% |
| 0.01 | -2.0 | 24.5 | 2.0% |
| 0.1 | -1.0 | 21.3 | 14.8% |
| 1.0 | 0.0 | 13.0 | 48.0% |
| 10.0 | 1.0 | 4.5 | 82.0% |
| 100.0 | 2.0 | 1.8 | 92.8% |
| Blank | - | 1.5 | - |
From this data, the enzymatic IC50 would be determined to be approximately 1.1 µM .
Summary and Conclusion
This application note details a robust, two-tiered approach to characterize the in vitro activity of this compound. The primary cell-based MTS assay provides a broad measure of the compound's effect on cell health and proliferation, yielding a cellular IC50. The secondary, target-focused biochemical assay investigates a specific mechanism of action, in this case, the inhibition of Carbonic Anhydrase, yielding an enzymatic IC50.
By following these protocols, researchers can generate reliable, reproducible, and mechanistically informative data. If the cellular IC50 and enzymatic IC50 values are closely correlated, it provides strong evidence that the observed cytotoxicity is mediated, at least in part, through the inhibition of Carbonic Anhydrase. This integrated strategy provides a solid foundation for further preclinical development and structure-activity relationship (SAR) studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 65938-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. synchem.de [synchem.de]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. mdpi.com [mdpi.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assessment [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. assaygenie.com [assaygenie.com]
Application Note & Protocol: Robust Solid-Phase Extraction of Sulfonamides from Wastewater for LC-MS/MS Analysis
Abstract
This application note provides a comprehensive and validated protocol for the solid-phase extraction (SPE) of sulfonamide antibiotics from complex wastewater matrices. Due to their widespread use in human and veterinary medicine, sulfonamides are frequently detected in aquatic environments, posing risks of antibiotic resistance and ecological disruption.[1][2] Effective monitoring requires a robust sample preparation method to isolate and concentrate these analytes from interfering substances prior to instrumental analysis. This guide details a reliable SPE workflow using a hydrophilic-lipophilic balanced (HLB) sorbent, optimized for high recovery and reproducibility. The protocol is designed for researchers, environmental scientists, and analytical chemists requiring sensitive and accurate quantification of sulfonamides at trace levels (ng/L) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]
Introduction: The Rationale for SPE in Sulfonamide Analysis
Sulfonamides are a class of synthetic antimicrobial agents that, due to incomplete metabolism and disposal, are frequently found in wastewater treatment plant (WWTP) effluents and surface waters.[2][5] The complexity of wastewater, which contains a myriad of organic and inorganic compounds, presents a significant analytical challenge. Direct injection of wastewater samples into an LC-MS/MS system is not feasible due to the presence of matrix components that can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7] Furthermore, the concentrations of sulfonamides in environmental samples are often very low, necessitating a pre-concentration step to meet the detection limits of analytical instrumentation.[1][5]
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by:
-
Concentrating the analytes of interest.
-
Purifying the sample by removing interfering matrix components.[8]
-
Improving the sensitivity and reliability of subsequent LC-MS/MS analysis.[1]
This protocol leverages a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent. This type of sorbent is ideal for a broad range of compounds, including the moderately polar sulfonamides. The HLB sorbent's divinylbenzene-N-vinylpyrrolidone copolymer structure provides both hydrophobic and hydrophilic retention mechanisms, ensuring efficient capture of various sulfonamides from aqueous samples.[9]
Materials and Reagents
| Item | Description/Specification | Recommended Supplier |
| SPE Cartridges | Hydrophilic-Lipophilic Balanced (HLB), 500 mg, 6 mL | Waters (Oasis HLB), Agilent (Bond Elut HLB), or equivalent |
| Solvents | Methanol (MeOH), HPLC or LC-MS grade | Merck, Sigma-Aldrich, or equivalent |
| Reagents | Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Hydrochloric Acid (HCl), Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) | Sigma-Aldrich or equivalent |
| Water | Ultrapure water (18.2 MΩ·cm) | Generated from a Milli-Q system or equivalent |
| Standards | Analytical standards of target sulfonamides and their corresponding isotopically labeled internal standards (e.g., ¹³C₆-Sulfamethoxazole) | Sigma-Aldrich, Wellington Laboratories, or equivalent |
| Equipment | SPE Vacuum Manifold, Nitrogen Evaporator, pH meter, Vortex mixer, Centrifuge, Analytical Balance | Standard laboratory suppliers |
| Filters | 0.45 µm glass fiber filters or quartz film filters | Pall Corporation, Sartorius, or equivalent |
| Glassware | Amber glass bottles for sample collection, volumetric flasks, pipettes, autosampler vials | Standard laboratory suppliers |
Detailed Experimental Protocol
This protocol is designed for the extraction of a 500 mL wastewater sample. Adjust volumes proportionally for different sample sizes.
Sample Preparation and Fortification
The initial sample preparation is critical for achieving consistent and high-recovery results.
-
Collection & Filtration: Collect wastewater samples in pre-cleaned amber glass bottles to prevent photodegradation. Upon arrival at the laboratory, filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[10]
-
Chelation: Add 0.25 g of Na₂EDTA to the 500 mL filtered sample and dissolve completely (final concentration of 0.5 g/L).[1][9]
-
Expert Insight: Wastewater often contains divalent cations (e.g., Ca²⁺, Mg²⁺) that can form complexes with sulfonamides, reducing their extraction efficiency. EDTA acts as a chelating agent, binding these metal ions and freeing the sulfonamide analytes for retention on the SPE sorbent.[10]
-
-
pH Adjustment: Adjust the sample pH to between 4.0 and 7.0 using diluted HCl or NH₄OH.[3][4][9]
-
Internal Standard Spiking: Spike the sample with a known concentration of isotopically labeled internal standards (e.g., 40 ng/L).[8]
-
Trustworthiness: The use of labeled internal standards is crucial for accurate quantification. They mimic the behavior of the target analytes throughout the extraction and analysis process, compensating for any analyte loss or matrix-induced signal suppression/enhancement in the LC-MS/MS.[11]
-
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold.
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 6 mL of methanol through it.[8][9]
-
Expert Insight: This step solvates the polymer chains of the sorbent, activating it for interaction with the sample.
-
-
Cartridge Equilibration: Equilibrate the cartridge by passing 6 mL of ultrapure water (adjusted to the sample's pH) through it. Do not allow the sorbent bed to go dry from this point until the sample loading is complete.[8][9]
-
Expert Insight: This step prepares the sorbent for the aqueous sample, ensuring proper partitioning of the analytes.
-
-
Sample Loading: Load the prepared 500 mL water sample onto the cartridge at a steady flow rate of approximately 5-10 mL/min.[1][9]
-
Expert Insight: A controlled flow rate is essential. If the flow is too fast, the analytes may not have sufficient time to interact with the sorbent, leading to poor recovery.
-
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5-6 mL of ultrapure water.[1][9]
-
Expert Insight: This step removes residual salts and highly polar, water-soluble interferences that are not retained on the sorbent.
-
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for 10-20 minutes.
-
Expert Insight: Removing residual water is critical before elution with an organic solvent. Water can reduce the elution efficiency of the methanol.
-
-
Elution: Place a collection tube inside the manifold. Elute the retained sulfonamides from the cartridge by passing two aliquots of 4 mL of methanol (total 8 mL).[3][9] Some protocols suggest using methanol with 2% aqueous ammonia to improve the recovery of certain sulfonamides.[1]
-
Expert Insight: Methanol disrupts the hydrophobic interactions between the sulfonamides and the sorbent, releasing them into the collection tube. Allowing the solvent to soak for a minute between aliquots can improve elution efficiency.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][9] Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 50:50 v/v) containing the injection internal standard.[9] Vortex thoroughly and centrifuge to pellet any particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visual Workflow
Caption: Workflow for sulfonamide analysis using SPE.
Method Performance and Validation
The reliability of any analytical method is established through rigorous validation. Key performance metrics for this SPE protocol are summarized below.
| Parameter | Typical Performance | Notes |
| Recovery | 70% - 120% | Varies by specific sulfonamide and wastewater matrix complexity.[1][3][5] |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate extractions.[1][11] |
| Limit of Detection (LOD) | 0.3 - 2.0 ng/L | Based on a signal-to-noise ratio of 3.[9] |
| Limit of Quantitation (LOQ) | 1.0 - 8.0 ng/L | Based on a signal-to-noise ratio of 10.[1][9] |
Self-Validating System: To ensure trustworthiness, each batch of samples should include:
-
Method Blank: An aliquot of ultrapure water treated as a sample to check for contamination.
-
Laboratory Control Sample (LCS): A spiked aliquot of ultrapure water to verify recovery in a clean matrix.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Spiked aliquots of the actual sample to assess matrix effects and method precision.[12]
Conclusion
This application note details a robust and validated solid-phase extraction protocol for the quantification of sulfonamides in challenging wastewater samples. The use of a hydrophilic-lipophilic balanced sorbent, combined with optimized sample pretreatment and extraction steps, ensures high analyte recovery and removal of matrix interferences.[8] Adherence to this protocol, coupled with the use of isotopically labeled internal standards and appropriate quality control measures, will enable researchers to generate accurate and reliable data for monitoring these emerging contaminants in the environment.[4] This method provides the sensitivity required to meet regulatory and research objectives for environmental water quality assessment.[1]
References
- 1. hpst.cz [hpst.cz]
- 2. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for the Antibacterial Screening of Novel Sulfonamide Compounds
Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and continue to be a cornerstone in the treatment of various bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][3][4][] As bacteria are incapable of utilizing exogenous folate, this disruption of the folic acid pathway halts their growth and replication, rendering sulfonamides bacteriostatic.[3][4][] Mammalian cells, in contrast, obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.[4] The continued emergence of antibiotic resistance necessitates the development of novel antimicrobial agents, and the sulfonamide scaffold remains a promising starting point for the design of new and effective drugs.
This application note provides a comprehensive and detailed protocol for the antibacterial screening of novel sulfonamide compounds. It is designed to be a self-validating system, incorporating established methodologies and quality control measures to ensure the generation of reliable and reproducible data. The protocols described herein are grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[6][7][8][9][10]
Core Screening Workflow
The antibacterial screening of novel sulfonamide compounds typically follows a hierarchical approach, beginning with primary screening to identify active compounds, followed by quantitative assays to determine the potency and spectrum of activity.
Caption: Hierarchical workflow for antibacterial screening of novel sulfonamides.
Mechanism of Action of Sulfonamides
A clear understanding of the mechanism of action of sulfonamides is crucial for interpreting screening results and for the rational design of new derivatives.
Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.
Materials and Reagents
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Quality control (QC) strains with known susceptibility profiles are essential for validating the assay.[11][12][13][14]
-
Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Culture Media:
-
Reagents:
-
Novel sulfonamide compounds
-
Control antibiotics (e.g., sulfamethoxazole, trimethoprim)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
-
Equipment:
-
Sterile Petri dishes (90 mm and 150 mm)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
Sterile swabs
-
Forceps or disk dispenser
-
Experimental Protocols
Primary Screening: Kirby-Bauer Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for the initial screening of antibacterial activity.[18][19][20][21] It is based on the principle of an antibiotic-impregnated disk creating a concentration gradient as it diffuses through the agar, resulting in a zone of growth inhibition around the disk if the bacterium is susceptible.[15][19]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[19]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the novel sulfonamide compound. A solvent control disk should also be included.
-
Using sterile forceps or a disk dispenser, place the disks on the surface of the inoculated agar plate, ensuring firm contact.[15][19] Disks should be spaced at least 24 mm apart from center to center.[15]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[23]
-
-
Result Interpretation:
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][24][25][26][27]
Step-by-Step Protocol:
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the novel sulfonamide compound in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[28]
-
-
Inoculum Preparation:
-
Inoculation of Microtiter Plate:
-
Incubation:
-
MIC Determination:
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][29][30][31] This assay is performed after the MIC has been determined.
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton agar plate.[17]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
-
MBC Determination:
Data Presentation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format to allow for easy comparison of the activity of the novel sulfonamide compounds against different bacterial strains.
Table 1: Representative MIC and MBC Data for Novel Sulfonamide Compounds
| Compound | Test Organism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Novel Sulfonamide A | S. aureus | 29213 | 4 | 8 | 2 |
| E. coli | 25922 | 16 | 64 | 4 | |
| P. aeruginosa | 27853 | >128 | >128 | - | |
| Novel Sulfonamide B | S. aureus | 29213 | 8 | 32 | 4 |
| E. coli | 25922 | 32 | >128 | >4 | |
| P. aeruginosa | 27853 | >128 | >128 | - | |
| Sulfamethoxazole | S. aureus | 29213 | 16 | 64 | 4 |
| (Control) | E. coli | 25922 | 32 | 128 | 4 |
| P. aeruginosa | 27853 | >128 | >128 | - |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the screening results, a robust quality control system must be in place. This includes:
-
Use of QC Strains: Regularly testing standard QC strains with known susceptibility profiles ensures the accuracy and reproducibility of the assays.[11][12][13][14][32] The obtained MIC and zone diameter values for the QC strains should fall within the acceptable ranges defined by CLSI.[7][8][9][10]
-
Purity Checks: All bacterial cultures should be checked for purity before use.
-
Sterility Controls: The inclusion of sterility controls in the broth microdilution assay confirms that the medium and reagents are not contaminated.
-
Growth Controls: The growth control wells in the MIC assay should show distinct turbidity, indicating that the inoculum was viable and the medium supported growth.
By adhering to these principles, the described protocols form a self-validating system that generates reliable and high-quality data for the evaluation of novel sulfonamide compounds.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. asm.org [asm.org]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. microchemlab.com [microchemlab.com]
- 31. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 32. journals.asm.org [journals.asm.org]
Application Notes and Protocols: 6-Methylpyridine-2-sulfonamide as a Versatile Precursor for the Synthesis of Novel Pyridine-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the utilization of 6-methylpyridine-2-sulfonamide as a key building block in the synthesis of novel selective cyclooxygenase-2 (COX-2) inhibitors. While established COX-2 inhibitors like Celecoxib and Etoricoxib feature sulfonamide or methylsulfonyl pharmacophores, this application note details a rational design and synthetic protocol for a new class of pyridine-based inhibitors starting from the readily accessible this compound. The protocols herein are designed to be robust and adaptable, providing a foundation for the exploration of new chemical space in the pursuit of safer and more effective anti-inflammatory agents.
Introduction: The Rationale for Pyridine-Based COX-2 Inhibitors
The selective inhibition of the COX-2 enzyme is a cornerstone of modern anti-inflammatory therapy. By targeting the inducible COX-2 isoform over the constitutive COX-1, selective inhibitors can mitigate pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The diarylheterocycle scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, as exemplified by drugs such as Celecoxib (a pyrazole) and Etoricoxib (a pyridine).[3]
The sulfonamide moiety (–SO₂NH₂) is a critical feature for COX-2 selectivity. It has been shown to interact with a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[4] This interaction, often involving hydrogen bonding with key amino acid residues like Gln178, Leu338, and Ser339, anchors the inhibitor in a conformation that blocks the active site.[4][5]
This application note focuses on the use of this compound as a versatile starting material. The pyridine ring serves as a robust and synthetically tractable core, while the pre-installed sulfonamide group provides the key pharmacophoric element for COX-2 selectivity. The methyl group at the 6-position can also be exploited for further structural modifications to optimize potency and pharmacokinetic properties.
Synthetic Strategy: A Modular Approach to Novel COX-2 Inhibitors
The proposed synthetic strategy employs a modular approach, allowing for the facile generation of a library of diverse pyridine-based COX-2 inhibitors. The core transformation is a palladium-catalyzed Suzuki cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[1][6] This reaction will be used to couple the pyridine core of this compound with a variety of substituted aryl boronic acids.
To enable this coupling, the this compound must first be halogenated to introduce a reactive handle for the Suzuki reaction. Bromination is a common and effective method for achieving this. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for novel pyridine-based COX-2 inhibitors.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectrometry data should be obtained using an ESI-TOF instrument.
Step 1: Synthesis of 3-Bromo-6-methylpyridine-2-sulfonamide (Intermediate 1)
Rationale: This step introduces a bromine atom onto the pyridine ring, creating a site for the subsequent Suzuki cross-coupling reaction. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic systems.
Protocol:
-
To a solution of this compound (1.0 g, 5.8 mmol) in acetonitrile (20 mL) in a round-bottom flask, add N-bromosuccinimide (1.13 g, 6.38 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes, to afford 3-bromo-6-methylpyridine-2-sulfonamide as a white solid.
Expected Yield: 75-85%
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 5.40 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.2, 155.8, 142.5, 122.1, 115.9, 24.7.
-
MS (ESI): m/z calculated for C₆H₇BrN₂O₂S [M+H]⁺ 250.95, found 250.96.
Step 2: Synthesis of a Novel Pyridine-Based COX-2 Inhibitor via Suzuki Cross-Coupling
Rationale: The Suzuki coupling reaction is a robust method for forming biaryl linkages, a common structural motif in COX-2 inhibitors.[1][6] The choice of the aryl boronic acid allows for the introduction of various substituents to probe structure-activity relationships. In this example, we will use 4-methoxyphenylboronic acid.
Protocol:
-
In a microwave vial, combine 3-bromo-6-methylpyridine-2-sulfonamide (100 mg, 0.4 mmol), 4-methoxyphenylboronic acid (73 mg, 0.48 mmol), and potassium carbonate (110 mg, 0.8 mmol).
-
Add a solution of 1,4-dioxane (3 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30-60% ethyl acetate in hexanes, to yield the final product.
Expected Yield: 60-75%
Characterization Data (Hypothetical for the 4-methoxyphenyl derivative):
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.2 Hz, 1H), 7.50 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 8.8 Hz, 2H), 7.00 (d, J = 8.8 Hz, 2H), 5.35 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.5, 159.8, 156.2, 140.1, 131.2, 130.5, 129.8, 121.5, 114.3, 55.4, 24.8.
-
MS (ESI): m/z calculated for C₁₃H₁₄N₂O₃S [M+H]⁺ 279.08, found 279.09.
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (by HPLC) |
| 1 | Bromination | This compound, NBS | 75-85 | >95% |
| 2 | Suzuki Coupling | 3-Bromo-6-methylpyridine-2-sulfonamide, Aryl Boronic Acid, Pd(PPh₃)₄ | 60-75 | >98% |
Troubleshooting:
-
Low yield in bromination: Ensure the reaction is protected from light, as NBS can decompose. If the reaction stalls, a slight excess of NBS can be added.
-
Incomplete Suzuki coupling: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst. The quality of the boronic acid is also crucial; older or impure batches may give lower yields.
-
Purification difficulties: The sulfonamide group can sometimes cause streaking on silica gel columns. Using a small amount of acetic acid in the eluent can help to improve peak shape.
Mechanism of COX-2 Inhibition
The synthesized pyridine-based inhibitors are designed to selectively target the COX-2 enzyme. The key interactions are hypothesized to be:
Figure 2: Proposed mechanism of action for the novel pyridine-based COX-2 inhibitor.
The sulfonamide group is expected to extend into the selective side pocket of the COX-2 enzyme, forming hydrogen bonds with key amino acid residues.[4] The diaryl scaffold will occupy the main hydrophobic channel, preventing the binding of the natural substrate, arachidonic acid, and thus inhibiting the production of pro-inflammatory prostaglandins.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel pyridine-based selective COX-2 inhibitors. The modular synthetic approach detailed in these application notes, centered around a robust Suzuki cross-coupling reaction, provides a clear and efficient pathway to a diverse range of potential anti-inflammatory agents. The protocols are designed to be adaptable, encouraging further exploration of structure-activity relationships to optimize the potency, selectivity, and pharmacokinetic profiles of this promising class of compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 6. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methylpyridine-2-sulfonamide by Column Chromatography
Welcome to the technical support guide for the purification of 6-Methylpyridine-2-sulfonamide. This center is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for overcoming common challenges encountered during the column chromatography purification of this compound.
Introduction
This compound is a heterocyclic compound featuring both a basic pyridine ring and an acidic sulfonamide group, rendering it a polar molecule. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1][2] The successful synthesis of this target molecule is often followed by the critical step of purification to remove unreacted starting materials, reagents, and side-products. Column chromatography is the premier technique for this task, leveraging the polarity differences between the desired product and its impurities.
This guide provides a self-validating framework for purification, emphasizing preliminary analysis and a logical, step-by-step approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Common impurities typically arise from the synthetic route. These can include:
-
Unreacted Starting Materials: Such as 2-amino-6-methylpyridine or the corresponding sulfonyl chloride precursor.[3][4]
-
Side-Products: Isomeric sulfonamides or products from undesired side reactions.
-
Residual Reagents and Solvents: Bases (e.g., triethylamine), acids, and solvents used during the reaction and work-up.
Q2: Which stationary phase is best for this purification?
A2: For a polar compound like this compound, silica gel is the most common and effective stationary phase for normal-phase column chromatography.[5] Its polar surface (silanol groups) interacts strongly with polar molecules, allowing for separation based on polarity.[6]
Q3: How do I choose the right solvent system (mobile phase)?
A3: The key is to find a solvent system where the desired product has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35.[7] This provides the optimal balance for good separation. Start by testing various solvent mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The sulfonamide group and pyridine ring impart significant polarity, so you will likely need a relatively polar mobile phase.
Q4: Should I use isocratic or gradient elution?
A4:
-
Isocratic Elution (constant solvent composition): This is ideal if your TLC analysis shows good separation between the product and all impurities with a single solvent mixture.
-
Gradient Elution (increasing solvent polarity over time): This is necessary if your crude mixture contains impurities that are both much less polar and much more polar than your target compound. A gradient allows you to first elute the non-polar impurities, then your product, and finally wash off the highly polar baseline impurities.[8]
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for the purification process.
Workflow Overview
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. bvchroma.com [bvchroma.com]
Technical Support Center: Troubleshooting HPLC Peak Shape for Pyyridine Sulfonamide Analysis
Welcome to the technical support center for the analysis of pyridine sulfonamides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this class of compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridine sulfonamide peaks often show significant tailing?
A: Peak tailing for pyridine sulfonamides is most commonly due to secondary interactions between the basic pyridine moiety and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."[2][3][5]
Q2: What is the single most critical parameter to control for good peak shape with these compounds?
A: The pH of the mobile phase is arguably the most critical parameter.[1] Controlling the pH is essential to suppress the ionization of residual silanol groups on the column packing and to ensure a consistent ionization state of the analyte, both of which are key to achieving symmetrical peaks.[6]
Q3: Can I overload the column with pyridine sulfonamides?
A: Yes. Like any analyte, injecting too high a concentration or volume of your pyridine sulfonamide sample can lead to column overload.[7][8] This typically manifests as peak fronting, where the peak's leading edge is sloped.[7][9]
Q4: Are there specific HPLC columns that are better suited for pyridine sulfonamide analysis?
A: Absolutely. Modern, high-purity silica columns that are thoroughly end-capped are highly recommended.[2][3] Additionally, columns with polar-embedded phases or those designed for use at a wider pH range can offer improved peak shape for basic compounds like pyridine sulfonamides.[10][11]
In-Depth Troubleshooting Guides
Issue 1: Peak Tailing - The "Shark Fin" Dilemma
Peak tailing, characterized by an asymmetry factor greater than 1.2, is a frequent obstacle in the analysis of basic compounds like pyridine sulfonamides.[2][10] It compromises resolution and can lead to inaccurate quantification.
The "Why": Understanding the Root Cause
The primary culprit behind peak tailing for pyridine sulfonamides is the interaction with silanol groups (Si-OH) on the silica stationary phase.[2][4][5] At mid-range pH values (typically > 3), these silanol groups can become deprotonated (SiO-), creating negatively charged sites that strongly interact with the protonated, positively charged pyridine ring of the sulfonamide.[1][6] This ion-exchange-like secondary interaction is stronger than the desired reversed-phase hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[2][4]
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
The "How-To": A Step-by-Step Protocol to Eliminate Tailing
Step 1: Mobile Phase pH Adjustment
-
Rationale: Lowering the mobile phase pH to around 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions.[10][8]
-
Procedure:
-
Prepare your aqueous mobile phase with a suitable buffer (e.g., phosphate or formate).
-
Use an acid like formic acid or phosphoric acid to adjust the pH to a value at least 2 pH units below the pKa of the pyridine moiety (pKa of pyridine is ~5.2).
-
Ensure your column is stable at this low pH.[8]
-
Step 2: Employ Mobile Phase Additives
-
Rationale: Competitive basic additives, such as triethylamine (TEA), can be added to the mobile phase.[10] These additives will preferentially interact with the active silanol sites, effectively "masking" them from the pyridine sulfonamide analyte.
-
Procedure:
-
Add a low concentration of TEA (e.g., 0.1%) to your mobile phase.
-
Be aware that TEA can suppress ionization in mass spectrometry, so this approach is more suitable for UV detection.
-
Step 3: Column Selection and Care
-
Rationale: Using a column with fewer accessible silanol groups is a direct solution.
-
Procedure:
-
Select a modern, high-purity silica column that has been robustly end-capped. End-capping chemically derivatizes the residual silanols to make them less active.[3][12]
-
Consider columns with a polar-embedded stationary phase, which can shield the silanol groups.[11]
-
If tailing persists, the column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.[13]
-
| Parameter | Effect on Peak Tailing | Typical Starting Point |
| Mobile Phase pH | Lowering pH reduces silanol interactions | pH 2.5 - 3.0 |
| Mobile Phase Additive | Masks active silanol sites | 0.1% Triethylamine (for UV) |
| Column Chemistry | Minimizes available silanol groups | High-purity, end-capped C18 or polar-embedded phase |
Table 1. Key Parameters for Mitigating Peak Tailing in Pyridine Sulfonamide Analysis.
Issue 2: Peak Fronting - The Pre-emptive Elution
Peak fronting, where the leading edge of the peak is sloped and the tail is sharp, is often a sign of column overload or issues with the sample solvent.[7][9]
The "Why": Understanding the Root Cause
Peak fronting typically occurs when the concentration of the analyte at the peak maximum is too high for the stationary phase to handle in a linear fashion.[7] This saturation of the stationary phase causes some analyte molecules to travel down the column without sufficient interaction, leading to their premature elution and a fronting peak shape.[7] Another common cause is when the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase.[9][14] This strong solvent carries the analyte down the column too quickly at the point of injection, distorting the peak.
Troubleshooting Workflow for Peak Fronting
Caption: A diagnostic workflow for resolving peak fronting issues.
The "How-To": A Step-by-Step Protocol to Correct Fronting
Step 1: Address Potential Column Overload
-
Rationale: The most direct way to solve overload is to reduce the amount of analyte injected onto the column.[7]
-
Procedure:
Step 2: Match the Sample Solvent to the Mobile Phase
-
Rationale: Injecting the sample in a solvent that is weaker than or equal in strength to the mobile phase ensures that the analyte band is properly focused at the head of the column.[9]
-
Procedure:
-
Whenever possible, dissolve and dilute your pyridine sulfonamide sample in the initial mobile phase composition.
-
If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Issue 3: Split Peaks - The Double Trouble
Split peaks can be one of the more perplexing issues, suggesting that a single analyte is eluting as two or more distinct bands.[13]
The "Why": Understanding the Root Cause
The causes of split peaks can be chemical or physical. A common physical cause is a disruption in the flow path, such as a partially blocked frit or a void at the head of the column.[1][15] This creates two different paths for the analyte to travel, resulting in a split peak.[15] A chemical reason can be the sample solvent being too different from the mobile phase, causing peak distortion that appears as a split.
Troubleshooting Workflow for Split Peaks
Caption: A logical flow for diagnosing the cause of split peaks.
The "How-To": A Step-by-Step Protocol to Resolve Split Peaks
Step 1: Diagnose the Scope of the Problem
-
Rationale: Determining if all peaks or just some are splitting helps to isolate the cause. If all peaks are split, the issue is likely physical and located before or at the column inlet.[15] If only some peaks are affected, it's more likely a chemical interaction issue related to the sample.
-
Procedure:
-
Inject a standard mixture and observe if all peaks are split.
-
Step 2: Address Physical Obstructions
-
Rationale: A clear and unobstructed flow path is essential for good chromatography.
-
Procedure:
-
If a guard column is in use, remove it and re-inject. If the peak shape is restored, replace the guard column.
-
If the problem persists, disconnect the column and reverse-flush it with a strong solvent (ensure the column is designed for reverse flushing). This may dislodge particulate matter from the inlet frit.
-
If flushing doesn't work, the column may have a void at the inlet, and replacement is the best course of action.[1][16]
-
Step 3: Correct for Chemical Incompatibilities
-
Rationale: As with peak fronting, a strong sample solvent can cause severe peak distortion that manifests as splitting, particularly for early eluting peaks.
-
Procedure:
-
Prepare your sample in the mobile phase. This is the most reliable way to prevent solvent-induced peak splitting.
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. labcompare.com [labcompare.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. uhplcs.com [uhplcs.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. mastelf.com [mastelf.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing LC-MS Analysis for 6-Methylpyridine-2-sulfonamide
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-Methylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine fundamental chromatographic principles with field-proven insights to empower you to develop robust and reliable LC-MS methods.
Frequently Asked Questions (FAQs)
Here are answers to some of the initial questions you may have when starting your work with this compound.
Q1: What are the key physicochemical properties of this compound I should consider for LC-MS method development?
A1: Understanding the physicochemical properties of this compound is the foundation of a robust LC-MS method.
-
Structure and Ionization: this compound (C₆H₈N₂O₂S, Molecular Weight: 172.21 g/mol ) possesses both a weakly acidic sulfonamide proton and a basic pyridine nitrogen. This amphoteric nature means the charge state of the molecule is highly dependent on the mobile phase pH.
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A predicted logP for this compound is approximately 0.5 to 1.5, indicating it is a moderately polar compound. This polarity presents a challenge for retention on traditional reversed-phase columns.
Q2: What is a good starting point for a reversed-phase LC-MS method for this compound?
A2: For initial method development using reversed-phase chromatography, a C18 column is a common starting point. Given the moderate polarity of this compound, a gradient elution is recommended to ensure adequate retention and peak shape.
Table 1: Recommended Starting Reversed-Phase LC-MS Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size | A standard stationary phase for initial screening. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the pyridine nitrogen, enhancing ionization in positive ESI mode.[1][2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and MS compatibility.[1][3] |
| Gradient | 5-95% B over 10-15 minutes | A broad gradient is essential to elute the analyte and any potential impurities. |
| Flow Rate | 0.3-0.6 mL/min for 2.1 mm i.d.; 0.8-1.2 mL/min for 4.6 mm i.d. | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-10 µL | Keep the injection volume small to minimize peak distortion. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic pyridine nitrogen is readily protonated, making ESI+ the preferred mode. |
Q3: My peak shape is poor (tailing or fronting). What are the likely causes and how can I fix it?
A3: Poor peak shape is a common issue. The cause can be chemical or physical.
-
Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns. To mitigate this:
-
Adjust Mobile Phase pH: Ensure the pH is low enough (e.g., with 0.1% formic acid) to keep the pyridine nitrogen protonated. This can reduce interactions with silanols.
-
Consider a Different Column: An end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) may offer different selectivity and improved peak shape.
-
Check for Column Contamination: A contaminated guard or analytical column can lead to tailing. Flushing the column or replacing the guard column is a good troubleshooting step.
-
-
Peak Fronting: This can be a sign of column overload. Try reducing the injection volume or the concentration of your sample. It can also indicate a problem with the column packing.
In-Depth Troubleshooting Guides
Issue 1: Insufficient Retention in Reversed-Phase Chromatography
Due to its moderate polarity, achieving adequate retention for this compound on a standard C18 column can be challenging, especially with high organic content in the mobile phase.
Caption: Workflow for addressing low retention.
-
Modify the Gradient: Start with a lower percentage of the organic mobile phase (e.g., 2-5% Acetonitrile) and use a shallower gradient. This increases the polarity of the mobile phase at the beginning of the run, promoting greater interaction with the C18 stationary phase.
-
Consider Methanol as the Organic Modifier: Methanol is more polar than acetonitrile and can offer different selectivity for polar compounds. A mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol may improve retention.
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[4][5][6]
-
Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[6]
-
Starting HILIC Conditions:
-
Column: Amide or Zwitterionic HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% to 50% B over 10 minutes.
-
-
Issue 2: Low Sensitivity and Ion Suppression in the Mass Spectrometer
Low sensitivity can be due to poor ionization efficiency or matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the analyte.[7][8][9]
Caption: Decision tree for troubleshooting low MS sensitivity.
-
Optimize Ion Source Parameters: Systematically adjust the electrospray voltage, nebulizing gas flow, drying gas flow, and temperature to maximize the signal for this compound.
-
Evaluate Mobile Phase Additives: While formic acid is a good starting point, other additives can influence ionization efficiency.
-
Ammonium Formate/Acetate: These can be used to control pH and may improve ionization in some cases. A concentration of 5-10 mM is typical.
-
Comparing Additives: Prepare solutions of your analyte in mobile phases with different additives (e.g., 0.1% formic acid, 10 mM ammonium formate) and directly infuse them into the mass spectrometer to determine which gives the best signal.
-
-
Address Matrix Effects:
-
Improve Sample Cleanup: If analyzing samples in complex matrices (e.g., plasma, urine, environmental samples), a simple protein precipitation or dilution may not be sufficient. Solid-phase extraction (SPE) can significantly reduce matrix components.[7][10][11]
-
Chromatographic Separation: Adjust the LC gradient to separate the analyte from the region where most matrix components elute (typically at the beginning of a reversed-phase run).
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[7]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A deuterated or ¹³C-labeled version of this compound will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for any signal suppression or enhancement.[7]
-
Experimental Protocols
Protocol 1: Generic Reversed-Phase LC-MS/MS Method
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create working standards by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System:
-
Column: C18, 100 mm x 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: ESI+.
-
Optimize MRM transitions for this compound by infusing a standard solution. Determine the precursor ion ([M+H]⁺) and the most abundant product ions.
-
Set collision energy and other MS parameters to maximize the signal for the selected transitions.
-
References
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
Identifying and minimizing impurities in sulfonamide synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and minimizing impurities in this critical class of compounds. My approach here is to move beyond simple protocols and delve into the chemical causality behind impurity formation, providing you with the robust, field-tested insights needed to ensure the integrity of your synthesis.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, practical issues you may encounter during your experiments. Each problem is analyzed from a mechanistic perspective to provide effective, targeted solutions.
Problem 1: My reaction yield is low, and I've identified the corresponding sulfonic acid as a major byproduct.
Root Cause Analysis: This is a classic and frequent issue, almost always pointing to the hydrolysis of your sulfonyl chloride intermediate.[1] Sulfonyl chlorides are highly electrophilic and react readily with nucleophiles. Water, even in trace amounts, can act as a nucleophile, converting the reactive sulfonyl chloride into a non-reactive sulfonic acid, which terminates the desired reaction pathway.[1]
Identification Strategy:
-
TLC Analysis: The sulfonic acid will appear as a highly polar, baseline spot that is immobile in typical non-polar solvent systems (e.g., Hexane/Ethyl Acetate).
-
HPLC Analysis: The sulfonic acid will have a much shorter retention time than the sulfonamide product on a reverse-phase column due to its high polarity.
-
LC-MS Analysis: Mass spectrometry will confirm the presence of a compound with the molecular weight corresponding to Ar-SO₃H.
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).[1]
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire reaction, from the addition of reagents to the final quench, under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Quality: Ensure your amine starting material is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
Problem 2: I'm observing a significant byproduct with a higher molecular weight, especially when using a primary amine.
Root Cause Analysis: You are likely observing the formation of a di-sulfonated byproduct, R-N(SO₂Ar)₂. After the initial formation of the desired monosulfonamide (R-NH-SO₂Ar), the remaining proton on the nitrogen is still acidic and can be removed by the base. This generates a sulfonimidate anion, which can act as a nucleophile and react with a second molecule of sulfonyl chloride.
Identification Strategy:
-
LC-MS Analysis: This is the most direct method. You will observe a peak with a mass corresponding to the addition of a second sulfonyl group (+ SO₂Ar) and the loss of HCl.
-
¹H NMR Spectroscopy: The characteristic N-H proton signal of the monosulfonamide will be absent in the spectrum of the di-sulfonated byproduct.
Preventative & Corrective Actions:
-
Stoichiometric Control: Carefully control the stoichiometry. The reaction of an amine with a sulfonyl chloride is the most common method for S-N bond formation.[2][3] Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the sulfonyl chloride is fully consumed before significant di-sulfonylation occurs.[1]
-
Slow Reagent Addition: Add the sulfonyl chloride slowly to a solution of the amine and base at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the initial, faster reaction with the more nucleophilic primary amine over the reaction with the less nucleophilic sulfonamide.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While pyridine is common, a bulkier base may slightly disfavor the deprotonation of the already bulky monosulfonamide.[3]
Problem 3: My final product is discolored (yellow, brown, or pink).
Root Cause Analysis: Color impurities often arise from oxidation or other side reactions involving aromatic starting materials, particularly anilines or phenols. The diazotization of anilines to produce sulfonyl chlorides, for example, can generate trace amounts of highly colored azo compounds if not perfectly controlled.[4] Oxidation of electron-rich aromatic rings can also lead to colored quinone-type structures.
Identification Strategy:
-
UV-Vis Spectroscopy: A scan of your product will show absorbance in the visible region, confirming the presence of a chromophore.
-
HPLC with Diode Array Detector (DAD): This technique is invaluable as it provides the UV spectrum for every peak in your chromatogram, helping to pinpoint which impurity is responsible for the color.
Preventative & Corrective Actions:
-
High-Purity Starting Materials: Use freshly purified starting materials. Recrystallize or distill your amine and verify the purity of your sulfonyl chloride before use.
-
Inert Atmosphere: As with preventing hydrolysis, running the reaction under an inert atmosphere can minimize oxidative side reactions.
-
Purification:
-
Recrystallization: Often, colored impurities are present in small amounts and can be removed by recrystallizing the final product from a suitable solvent system (e.g., ethanol/water).[5]
-
Activated Charcoal Treatment: Dissolve the crude product in a solvent, add a small amount of activated charcoal, heat briefly, and filter through celite. The charcoal adsorbs many large, colored organic molecules. Use charcoal sparingly to avoid significant loss of your desired product.
-
Workflow for Impurity Identification and Control
The following diagram outlines a logical workflow for approaching impurity issues in your synthesis.
Caption: A decision workflow for troubleshooting sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory standards for impurities in active pharmaceutical ingredients (APIs) like sulfonamides?
The primary guidance comes from the International Council for Harmonisation (ICH), specifically the Q3A(R2) guideline for impurities in new drug substances.[6] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[7][8]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[9]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.[7]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[8][9]
| Max. Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg (whichever is lower) | 0.15% or 1.0 mg (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines.[7] |
Q2: Which analytical techniques are best for identifying and quantifying sulfonamide impurities?
Choosing the right analytical method depends on your goal, whether it's routine purity checks, reaction monitoring, or structural elucidation of a novel impurity.[10]
| Technique | Primary Use | Key Advantages | Limitations |
| HPLC/UHPLC | Purity assessment, quantification | Robust, reproducible, high precision, widely available.[10] | Requires reference standards for absolute quantification of impurities. |
| LC-MS | Impurity identification, sensitive quantification | Provides molecular weight data for definitive identification; highly sensitive.[11] | Can have matrix effects; quantification requires careful validation. |
| TLC | Reaction monitoring, rapid purity check | Fast, inexpensive, simple to perform.[10] | Qualitative/semi-quantitative; lower resolution than HPLC. |
| NMR | Structural elucidation | Provides definitive structural information of isolated impurities.[12] | Requires relatively pure, isolated sample (~mg scale); lower sensitivity. |
| GC-MS | Analysis of volatile impurities/starting materials | Excellent for separating volatile compounds; provides mass data. | Not suitable for non-volatile sulfonamides unless derivatized.[13] |
| This table provides a comparative guide to common analytical techniques. |
Q3: My sulfonamide is difficult to purify. What are the best strategies?
Purification can indeed be challenging.[5] The best strategy depends on the properties of your compound and the impurities present.
-
Recrystallization: This is the preferred method for crystalline solids. The key is finding a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures. Common solvents include ethanol, isopropanol, or mixtures with water.[1][14]
-
Acid-Base Extraction: This is a powerful technique for sulfonamides containing an acidic N-H proton. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous base (e.g., NaHCO₃ or NaOH), the acidic sulfonamide is deprotonated and moves to the aqueous layer. Neutral impurities remain in the organic layer, which can be discarded. The aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate the pure sulfonamide, which can be collected by filtration.[5]
-
Silica Gel Chromatography: This is the workhorse for non-crystalline products or for separating impurities with very similar polarity to the product.[5] A range of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be used.
Experimental Protocols
Protocol 1: Standard Reverse-Phase HPLC Method for Purity Analysis
This protocol describes a general method suitable for analyzing the purity of many aromatic sulfonamides.
-
Sample Preparation: Accurately weigh ~5 mg of your sulfonamide sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.[10]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
Protocol 2: Acid-Base Extraction Workflow
This protocol details the steps for purifying a sulfonamide with an acidic N-H proton.
Caption: Step-by-step workflow for acid-base extraction purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH- Q3 Impurity | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. rjptonline.org [rjptonline.org]
- 13. academic.oup.com [academic.oup.com]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Overcoming Matrix Effects in Sulfonamide Analysis of Biological Fluids
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the challenges associated with analyzing sulfonamides in complex biological matrices like plasma, serum, and urine. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting endogenous components, are a primary obstacle to achieving accurate and reproducible quantification in LC-MS/MS-based bioanalysis.[1][2] This resource offers practical, scientifically-grounded solutions to anticipate, diagnose, and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of sulfonamides in biological fluids, providing both immediate troubleshooting steps and deeper explanations of the underlying principles.
Q1: My sulfonamide analyte signal is significantly lower in plasma samples compared to the neat standard solution, even after accounting for recovery. What is happening?
A1: This is a classic sign of ion suppression, a major form of matrix effect. [1]
-
Causality: During electrospray ionization (ESI), your sulfonamide analyte and co-eluting matrix components from the plasma (e.g., phospholipids, salts, proteins) compete for the limited charge on the surface of the ESI droplets.[1][3] Endogenous compounds, particularly phospholipids, are often present at much higher concentrations and can monopolize the ionization process, reducing the number of charged analyte ions that reach the mass spectrometer detector.[4] This leads to a suppressed signal and inaccurate quantification.[2]
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment. Continuously infuse a standard solution of your sulfonamide into the MS while injecting a blank, extracted plasma sample onto the LC. A significant dip in the sulfonamide signal at the retention time of the matrix components confirms ion suppression.
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components before analysis.[5][6] Simple protein precipitation is often insufficient.[7] Consider more rigorous techniques like:
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation.[9][10]
-
Phospholipid Removal (PLR) Plates/Cartridges: These specialized products are designed to selectively remove phospholipids, a primary cause of ion suppression in plasma and serum.[4][7][11][12]
-
-
Optimize Chromatography: If you cannot completely remove the interferences, try to chromatographically separate your sulfonamide analyte from the region of ion suppression. Adjusting the gradient, mobile phase composition, or switching to a different column chemistry (e.g., HILIC) can be effective.[12]
-
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing poor accuracy and precision. Shouldn't the SIL-IS correct for matrix effects?
A2: While a SIL-IS is the gold standard for correcting matrix effects, it is not infallible.
-
Causality: For a SIL-IS to effectively compensate for matrix effects, it must co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[13][14] If there is even a slight chromatographic shift between the analyte and the SIL-IS, they may be in different "zones" of ion suppression, leading to an inaccurate analyte/IS ratio.[15] Additionally, extremely high levels of suppression can reduce the signal of both the analyte and the IS to a point where the signal-to-noise ratio is too low for reliable quantification.[6]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of your analyte and SIL-IS. They should be perfectly aligned. If not, investigate your chromatographic conditions.
-
Assess the Severity of Ion Suppression: Even with a SIL-IS, it's good practice to minimize matrix effects. If you are seeing severe suppression (e.g., >80%), your assay sensitivity will be compromised. In this case, you should still implement more effective sample preparation techniques as described in A1.[6]
-
Check for SIL-IS Contamination: Ensure your SIL-IS is not contaminated with the unlabeled analyte, which can lead to inaccurate results, especially at the lower limit of quantification (LLOQ).[16]
-
Q3: My calibration curve is non-linear, especially at higher concentrations. What could be the cause?
A3: Non-linearity in calibration curves can be caused by several factors, including matrix effects and detector saturation. [2][14]
-
Causality:
-
Concentration-Dependent Matrix Effects: The degree of ion suppression can sometimes vary with the concentration of the analyte.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Adduct Formation: Sulfonamides can form adducts (e.g., with sodium, [M+Na]+), which can become more prevalent at higher concentrations and divert signal from the primary ion being monitored.[17]
-
-
Troubleshooting Steps:
-
Extend the Dilution Range: Dilute your higher concentration samples to bring them into the linear range of the assay.
-
Use a Weighted Regression Model: In your calibration curve fitting, apply a weighting factor (e.g., 1/x or 1/x²) to give less weight to the higher concentration points where the variance is typically greater.[14]
-
Investigate Adducts: Examine the full scan mass spectra of your high concentration standards to see if adduct formation is significant. If so, you may need to optimize your mobile phase (e.g., by adding a small amount of a competing salt like ammonium formate) to minimize this.
-
Q4: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my sulfonamide analysis?
A4: The choice depends on the specific sulfonamide, the biological matrix, and your desired level of cleanup and throughput.
-
Causality and Rationale:
-
SPE offers high selectivity and can effectively remove a wide range of interferences, including phospholipids and salts.[10][11] It is also amenable to automation for high-throughput applications.[18] However, it requires more method development to optimize the sorbent, wash, and elution steps.[7]
-
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[9][19] It can be very effective at removing non-lipid-soluble interferences like salts.[4] The choice of extraction solvent is critical for achieving good recovery and selectivity.[20]
-
-
Comparison Table:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High (tunable by sorbent choice) | Moderate to High (depends on solvent) |
| Removal of Phospholipids | Generally very good | Moderate (depends on solvent polarity) |
| Throughput | High (amenable to 96-well plates) | Lower (can be labor-intensive) |
| Solvent Consumption | Lower | Higher |
| Method Development | More complex (sorbent, wash, elution) | Simpler (solvent, pH optimization) |
| Cost | Higher (cartridges, plates) | Lower (solvents, glassware) |
-
Recommendation: For most applications requiring high sensitivity and low detection limits for sulfonamides in plasma or serum, SPE is often the preferred method due to its superior cleanup capabilities, especially for phospholipid removal.[10][11] LLE can be a cost-effective alternative, particularly for urine samples where phospholipid concentrations are lower.[21]
Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments and workflows to mitigate matrix effects.
Workflow for Diagnosing and Mitigating Matrix Effects
This workflow provides a systematic approach to identifying and addressing matrix effects in your sulfonamide analysis.
Caption: A systematic workflow for matrix effect troubleshooting.
Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamides in Plasma
This protocol uses a mixed-mode cation exchange polymer sorbent, which is effective for extracting basic compounds like many sulfonamides.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds. This step disrupts protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a slow, steady flow using a vacuum manifold (approx. 1-2 drops/second).
-
-
Washing Steps:
-
Wash 1: Add 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash 2: Add 1 mL of methanol to remove lipids and other non-polar interferences. Dry the cartridge thoroughly under vacuum for 1-2 minutes after this step.
-
-
Elution:
-
Elute the sulfonamides with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the sulfonamide, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Matrix-Matched Calibration
This technique is essential for compensating for matrix effects that cannot be eliminated through sample preparation.[13][22][23] It ensures that the calibration standards experience the same matrix effects as the unknown samples, thereby improving accuracy.[14][24]
-
Prepare Blank Matrix:
-
Pool blank biological fluid (e.g., plasma) from at least six different sources to create a representative matrix.[25]
-
Process this pooled blank matrix using the exact same extraction procedure (e.g., the SPE protocol above) as for the unknown samples, but without adding the analyte or internal standard.
-
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock solution of your sulfonamide analyte in an organic solvent (e.g., methanol).
-
-
Spike the Extracted Blank Matrix:
-
After the elution and dry-down step of the blank matrix extraction, reconstitute the residue with aliquots of your stock solution that have been diluted to create your desired calibration curve concentrations.
-
For example, if the final reconstitution volume is 200 µL, you would add 200 µL of each calibration standard (prepared in the initial mobile phase) to the dried extracts of the blank matrix.
-
-
Generate the Calibration Curve:
-
Analyze these matrix-matched calibrants using your LC-MS/MS method.
-
Construct the calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration. This curve should be used to quantify the unknown samples.
-
This approach is a core requirement of regulatory guidelines for bioanalytical method validation.[13][25][26]
Caption: Workflow for preparing matrix-matched calibration standards.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 20. idus.us.es [idus.us.es]
- 21. A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. bioanalysis-zone.com [bioanalysis-zone.com]
Proper storage and handling conditions for 6-Methylpyridine-2-sulfonamide
Introduction for the Modern Researcher
Welcome to the dedicated technical guide for 6-Methylpyridine-2-sulfonamide. This document is structured as a dynamic support center, moving beyond static protocols to address the practical challenges and questions that arise during experimental work. As researchers and drug development professionals, you require not just procedures, but a foundational understanding of the molecule's behavior to troubleshoot effectively and ensure data integrity. This guide provides field-proven insights into the storage, handling, and use of this compound, grounded in its core chemical properties.
Section 1: Core Compound Properties & Storage
This section summarizes the essential physicochemical data and provides recommendations for long-term storage to maintain compound integrity.
Physicochemical & Stability Data Summary
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its constituent functional groups: a weakly basic pyridine ring and a weakly acidic sulfonamide group.
| Parameter | Recommendation / Value | Application Scientist's Note |
| Storage Temperature | 2-8°C (Refrigerated) | Storing at 2-8°C minimizes the rate of potential degradation, including hydrolysis and oxidation, ensuring long-term stability of the solid compound. |
| Atmosphere | Store under inert gas (Argon or Nitrogen); Keep tightly sealed | The compound may be sensitive to moisture and atmospheric CO₂. A dry, inert atmosphere prevents gradual degradation from these sources. Always use a desiccator for storage. |
| Light Sensitivity | Store in an amber vial or protected from light | While not definitively photolabile, many aromatic compounds can be sensitive to UV light. Protecting from light is a standard best practice to prevent unforeseen degradation. |
| pKa (Predicted) | Pyridine Nitrogen: ~5.9 (weakly basic)[1] Sulfonamide N-H: ~9.2 (weakly acidic)[2] | These two pKa values are critical. The basic pyridine ring can be protonated under acidic conditions, while the sulfonamide proton can be removed under basic conditions. This dual nature dictates its pH-dependent solubility and stability. |
Section 2: Solution Preparation & Handling Protocol
Properly preparing a stable, high-concentration stock solution is the most critical step for obtaining reproducible results in any assay.
Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for preparing a primary stock solution.
Materials:
-
This compound (MW: 172.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20-30 minutes.
-
Expertise Note: This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could initiate hydrolysis of the sulfonamide group.
-
-
Weighing: In a fume hood, carefully weigh out 1.72 mg of the compound and transfer it to your sterile amber vial.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the vial.
-
Trustworthiness Note: Using anhydrous DMSO is essential. DMSO is highly hygroscopic and any absorbed water can compromise the long-term stability of the stock solution.
-
-
Solubilization: Tightly cap the vial and vortex for 30-60 seconds. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Confirmation: Hold the vial against a light source to ensure the solution is clear and free of any particulate matter. This is your self-validation step; a clear solution indicates complete solubilization.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
-
Experience Note: Repeated freeze-thaw cycles can introduce moisture and cause the compound to fall out of solution over time. Single-use aliquots are the gold standard for maintaining stock integrity.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare my primary stock solution? A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions. Sulfonamides like this one are often hydrophobic, and DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds[3]. For subsequent dilutions into aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays[4].
Q2: How should I store the solid compound upon receiving it? A2: Immediately place the tightly sealed container in a desiccator inside a refrigerator (2-8°C). This combination of cold and dry conditions provides the best protection against thermal and hydrolytic degradation[5].
Q3: Is this compound stable in aqueous solutions? A3: The stability is highly pH-dependent. Based on the chemistry of sulfonamides, the compound is most stable in neutral to slightly alkaline aqueous buffers (pH 7-9)[6]. Under acidic conditions (pH < 5), the sulfonamide S-N bond is more susceptible to hydrolysis over time[6][7]. For maximum stability in your assay, prepare fresh dilutions from your DMSO stock for each experiment.
Q4: My compound precipitated when I diluted it into my aqueous assay buffer. What happened and what should I do? A4: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is significantly lower[4]. This is the most frequent source of experimental irreproducibility.
Use the following workflow to diagnose and resolve the issue:
Application Scientist's Note: The cause of precipitation is often related to the compound's pKa. In a neutral buffer (pH ~7.4), the compound is largely in its neutral, less soluble form. Slightly increasing the pH of your buffer (e.g., to pH 8.0) can deprotonate the sulfonamide group, forming an anion that is typically more water-soluble. However, always verify that a minor pH shift does not affect your biological target.
Q5: I am seeing inconsistent results in my cell-based assay. Could the compound be interacting with the media components? A5: Yes, this is possible. Hydrophobic compounds can bind to proteins, such as albumin, present in fetal bovine serum (FBS)[8]. This binding reduces the free concentration of your compound available to interact with the cells, leading to an apparent decrease in potency.
Troubleshooting Steps:
-
Run a Control: Perform your assay in a serum-free medium for a short duration as a control to see if potency increases.
-
Quantify Free Compound: If the problem persists, consider analytical methods to measure the concentration of free compound in your media.
-
Consistency is Key: If you cannot change the media formulation, ensure that the type and percentage of serum, as well as the incubation time, are kept strictly consistent across all experiments to ensure reproducible (if not absolute) potency values.
Section 4: Safety & Hazard Information
All laboratory work should be conducted with appropriate safety measures in place.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation[5]. Ensure safety showers and eyewash stations are accessible.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Avoid all skin contact.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is required[5].
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Pyridine-2-sulfonamide , 97% , 63636-89-5 - CookeChem [cookechem.com]
- 3. CID 161554390 | C10H12N4O4S2 | CID 161554390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. On the stability of zwitterions of pyridine sulfonylureas: the effect of isosterism, acidity, and microsolvation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up Pyridine Sulfonamide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the scale-up synthesis of pyridine sulfonamides. Pyridine sulfonamides are a critical pharmacophore in medicinal chemistry, and successfully transitioning their synthesis from the bench to production scale requires careful consideration of reaction parameters, safety, and purification.[1][2][3] This resource is designed to provide you with the causal insights and practical solutions needed to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing pyridine sulfonamides, and why is it challenging to scale up?
The classic and most direct approach for synthesizing sulfonamides involves the reaction of a pyridinesulfonyl chloride with a primary or secondary amine.[4][5] A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][5]
While straightforward on a small scale, this method presents significant scale-up challenges:
-
Thermal Management: The reaction is highly exothermic.[6][7][8][9] At the lab scale, a high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, leading to heat accumulation. This can cause thermal runaway, accelerate side reactions, and compromise product quality and process safety.[9]
-
Reagent Stability and Handling: Pyridinesulfonyl chlorides are often moisture-sensitive and can degrade upon storage, reducing yield.[5][10] Handling corrosive and hazardous reagents like chlorosulfonic acid, sometimes used to prepare the sulfonyl chloride, also becomes more complex at a larger scale.[5][11][12]
-
Mixing and Mass Transfer: As the reaction volume increases, achieving homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting the formation of impurities.[9]
-
Work-up and Isolation: Product isolation that is simple in the lab, such as a liquid-liquid extraction, can become problematic on a large scale, with issues like emulsion formation becoming more prevalent.[13]
Q2: What are the primary safety hazards to consider when scaling up this synthesis?
Safety is paramount during scale-up. Key hazards include:
-
Thermal Runaway: As mentioned, the exothermic nature of the sulfonylation reaction is a primary concern.[6][9] Without proper thermal control, the reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Hazardous Reagents: Pyridinesulfonyl chlorides and related reagents like sulfuryl chloride are corrosive and react violently with water, releasing toxic gases such as HCl.[10][12][14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, face shields, and respiratory protection, is mandatory.[12][14]
-
Off-Gassing: The reaction generates HCl gas, which must be safely scrubbed and neutralized. Venting systems on large reactors must be designed to handle the maximum potential gas evolution rate.[15]
-
Corrosion: The HCl and salt-rich reaction mixtures can be highly corrosive to standard steel reactors, necessitating the use of glass-lined or specialized alloy (e.g., Hastelloy) vessels.[15]
Q3: My pyridinesulfonyl chloride starting material is unstable. What are the alternatives?
The instability of some heteroarylsulfonyl chlorides is a known issue.[16][17] If you are facing challenges with the stability or synthesis of your pyridinesulfonyl chloride, consider these alternative strategies:
-
In Situ Generation: Generate the sulfonyl chloride immediately before use. This can be achieved through methods like the oxidative chlorination of a corresponding pyridine thiol.[18]
-
Sulfonyl Chloride Surrogates: Utilize more stable sulfonylating agents. For example, 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates can be prepared from pyridylzinc reagents and are more stable, solid electrophiles that react effectively with amines.[16]
-
Alternative Synthetic Routes: Move away from the sulfonyl chloride route entirely. Methods involving the coupling of nitroaromatics with boronic acids and a sulfur source (like K₂S₂O₅) under metal-free conditions are emerging as greener alternatives.[11] Another approach is the direct synthesis from sulfonic acids using activating agents.[19]
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems encountered during scale-up, providing probable causes and actionable solutions.
Problem 1: Low Yield or Stalled Reaction
-
Probable Cause:
-
Degraded Sulfonyl Chloride: The most common culprit is the hydrolysis of the pyridinesulfonyl chloride by atmospheric moisture.[5]
-
Insufficient Base: The reaction generates one equivalent of HCl, which can protonate the amine nucleophile, rendering it unreactive. If the base is too weak or used in a substoichiometric amount, the reaction will stall.
-
Poor Amine Nucleophilicity: Electron-deficient or sterically hindered amines are less nucleophilic and react slowly.[5]
-
Mass Transfer Limitations: In a large, poorly agitated reactor, the reactants may not encounter each other effectively, slowing the reaction rate.
-
-
Proposed Solution:
-
Reagent Qualification: Always use freshly prepared or purified pyridinesulfonyl chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[5]
-
Base Selection: Use at least one equivalent of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA). For sluggish reactions, a stronger base may be required. Pyridine can also be used as both the base and a catalyst.[4][20]
-
Forcing Conditions: For poorly reactive amines, consider increasing the reaction temperature. However, this must be done with extreme caution and a thorough understanding of the reaction's thermal hazards.[5]
-
Agitation Study: Ensure the reactor's overhead stirrer is providing adequate mixing. The formation of a vortex is a good visual indicator. For viscous reaction mixtures, a more powerful mechanical stirrer is necessary.[9]
-
Problem 2: High Levels of Impurities
-
Probable Cause:
-
Dimerization/Side Reactions: The sulfonyl chloride can react with the product sulfonamide (if it's a primary sulfonamide) to form a bis-sulfonyl derivative.[21]
-
Hydrolysis: Reaction of the sulfonyl chloride with trace water forms the corresponding pyridinesulfonic acid, which can be difficult to remove.
-
Thermal Degradation: High temperatures from poor exothermic control can degrade starting materials or the final product.
-
-
Proposed Solution:
-
Controlled Addition (Reverse Addition): Instead of adding the sulfonyl chloride to the amine, consider adding the amine solution slowly to the sulfonyl chloride solution. This keeps the amine as the limiting reagent, minimizing its potential to react twice.
-
Strict Anhydrous Conditions: Dry all solvents and glassware thoroughly. Purge the reactor with an inert gas before adding reagents.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using RC1 or DSC) to understand the heat of reaction and the maximum rate of heat release.[22] This data is critical for designing a safe and effective cooling protocol and determining the maximum safe addition rate.[9]
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name/Type | Probable Cause | Recommended Mitigation Strategy |
| Pyridinesulfonic Acid | Hydrolysis of pyridinesulfonyl chloride by water. | Use anhydrous solvents; run the reaction under an inert atmosphere (N₂ or Ar).[5] |
| Bis-sulfonyl Imide | Reaction of a primary sulfonamide product with a second molecule of sulfonyl chloride. | Use a slight excess of the amine; consider reverse addition (adding amine to sulfonyl chloride).[21] |
| Polymeric Materials | Polymerization of starting materials or product, often initiated by heat or impurities. | Maintain strict temperature control (e.g., 0-5 °C); use high-purity reagents.[13] |
| Unreacted Amine | Incomplete reaction due to poor kinetics or insufficient sulfonyl chloride. | Increase reaction time or temperature cautiously; verify stoichiometry and reagent purity. |
Problem 3: Difficult Product Isolation & Purification
-
Probable Cause:
-
Emulsion Formation: During aqueous work-up, vigorous mixing can create stable emulsions, especially if the product has surfactant-like properties, making phase separation impossible.[13]
-
Product Solubility: The desired sulfonamide may have partial solubility in the aqueous phase, leading to significant yield loss during extraction.[13]
-
Oiling Out: The product may separate as an oil instead of a crystalline solid during crystallization, making it difficult to handle and purify.
-
-
Proposed Solution:
-
Break Emulsions: To break emulsions during extraction, add a saturated brine (NaCl) solution.[13] On a large scale, allowing the mixture to stand for an extended period or using centrifugation can also be effective.
-
Minimize Aqueous Solubility: Saturate the aqueous layer with NaCl before extraction to "salt out" the organic product, reducing its solubility.[13] Adjusting the pH of the aqueous layer can also suppress the solubility of acidic or basic products.
-
Optimize Crystallization:
-
Solvent Screening: Systematically screen for an optimal anti-solvent or solvent mixture for crystallization.
-
Controlled Cooling: Cool the solution slowly to encourage the growth of larger, more easily filtered crystals. Seeding the solution with a small amount of pure product can also promote crystallization over oiling out.
-
Alternative Purification: If crystallization is consistently problematic, consider purification via salt formation or, for high-value products, preparative chromatography, though the latter can be costly to scale.[23]
-
-
Key Workflows & Methodologies
Workflow 1: General Scale-Up Synthesis Protocol
This protocol outlines a robust, safety-conscious approach for a generic pyridine sulfonamide synthesis.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inert. For multi-kilogram scale, glass-lined or Hastelloy vessels are recommended to prevent corrosion.[15]
-
Charge & Cool: Charge the reactor with the amine and a suitable anhydrous solvent (e.g., DCM, THF). Begin agitation and cool the mixture to the target temperature (e.g., 0-5 °C).
-
Reagent Preparation: In a separate, dry addition vessel, dissolve the pyridinesulfonyl chloride in the same anhydrous solvent.
-
Controlled Addition: Add the pyridinesulfonyl chloride solution to the reactor sub-surface via a dosing pump at a pre-determined rate. Crucially, this rate should be determined from reaction calorimetry data to ensure the reactor's cooling system can remove the generated heat. [9][22]
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition should be paused or slowed if the temperature rises above the set limit.
-
Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, UPLC).
-
Quenching: Once complete, slowly add a pre-chilled quenching solution (e.g., water or a dilute aqueous base) while maintaining cooling to neutralize excess reagents and HCl.
-
Work-up & Isolation: Proceed with the planned work-up, such as phase separation and extraction, followed by crystallization and drying.
Diagram 1: Key Challenges in Batch Scale-Up
This diagram illustrates the critical points of failure during the scale-up of a typical batch synthesis.
References
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Methylpyridine-2-sulfonamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 6-Methylpyridine-2-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
Introduction: The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor positional changes of functional groups, as seen in isomers, can drastically alter a compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, confirming the precise connectivity and arrangement of atoms in a synthesized molecule like this compound is not merely a procedural step but a fundamental requirement for reliable and reproducible research.
This guide will walk through a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to build an unassailable case for the structure of synthesized this compound. We will compare the experimental data against predicted values and discuss how to differentiate the target molecule from potential isomeric impurities.
Synthesis Strategy: A Plausible Route to this compound
While various synthetic routes to pyridine sulfonamides exist, a common and reliable strategy involves a two-step process: the formation of a sulfonyl chloride intermediate followed by amination.[1][2] This approach is often preferred due to the relatively mild conditions of the final step.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Plausible two-step synthesis of this compound.
This synthetic route is logical, but it is not without potential pitfalls. The initial sulfonation or oxidation could potentially occur at other positions on the pyridine ring, leading to isomeric impurities such as 6-methylpyridine-3-sulfonamide or 4-methylpyridine-3-sulfonic acid derivatives.[3][4] Therefore, rigorous spectroscopic analysis is essential to confirm the desired 2-sulfonamide substitution pattern.
The Analytical Gauntlet: A Multi-Technique Approach for Unambiguous Confirmation
dot graph "analytical_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Integrated analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, we will rely on ¹H NMR to determine the proton environment and connectivity, and ¹³C NMR to observe the carbon backbone.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides due to their polarity and the exchangeable nature of the -SO₂NH₂ protons.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.[7] For complex spectra, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.
Expected ¹H NMR Data and Comparison with Isomers
| Proton | Expected Chemical Shift (δ, ppm) for this compound | Rationale | Potential Isomer (6-Methylpyridine-3-sulfonamide) Expected Shift |
| -CH₃ | ~2.5 ppm (singlet) | Methyl group on the pyridine ring. | ~2.4 ppm |
| H3 | ~7.9 ppm (doublet) | Adjacent to the electron-withdrawing sulfonamide group. | ~8.7 ppm (most deshielded) |
| H4 | ~7.8 ppm (triplet) | Coupled to H3 and H5. | ~7.4 ppm |
| H5 | ~7.4 ppm (doublet) | Adjacent to the methyl group. | N/A (position of sulfonamide) |
| -SO₂NH₂ | ~7.5-8.0 ppm (broad singlet) | Exchangeable protons of the sulfonamide group. | ~7.5-8.0 ppm |
Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for pyridine derivatives and related sulfonamides. Actual values may vary slightly depending on solvent and concentration.
The key to distinguishing the 2-sulfonamide isomer from a potential 3-sulfonamide impurity lies in the chemical shifts and coupling patterns of the aromatic protons. In the desired product, the proton at the 3-position is expected to be significantly downfield due to its proximity to the electron-withdrawing sulfonyl group.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~24 ppm |
| C2 | ~158 ppm |
| C3 | ~125 ppm |
| C4 | ~138 ppm |
| C5 | ~122 ppm |
| C6 | ~159 ppm |
The chemical shifts of the pyridine ring carbons are highly sensitive to the position of the substituents, providing another layer of confirmation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[8] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides.[9]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.[10]
-
Data Acquisition: Infuse the sample into an ESI-MS instrument. Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure accurate mass measurement.
-
Tandem MS (MS/MS): To gain further structural information, perform a tandem MS experiment by isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 173.03 | Protonated molecular ion of C₆H₈N₂O₂S. |
| [M+Na]⁺ | 195.01 | Sodium adduct of the molecular ion. |
| Fragment 1 | 108.06 | Loss of SO₂NH₂ (sulfonamide group). |
| Fragment 2 | 92.05 | Further fragmentation, possibly loss of CH₃CN from the pyridine ring. |
The most crucial piece of information from the initial mass spectrum is the mass of the molecular ion. For this compound (C₆H₈N₂O₂S), the expected monoisotopic mass is approximately 172.03 g/mol . In positive mode ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 173.03.
The fragmentation pattern in MS/MS provides a fingerprint of the molecule. Aromatic sulfonamides often exhibit characteristic fragmentation pathways, including the loss of SO₂.[11][12] The observation of fragments corresponding to the methylpyridine cation would strongly support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral "fingerprint."
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, purified product with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]
-
Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[14][15]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (sulfonamide) | 3350 - 3250 (two bands) | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (methyl) | 2980 - 2850 | Stretching |
| C=C, C=N (pyridine ring) | 1600 - 1450 | Ring stretching |
| S=O (sulfonamide) | 1350 - 1310 (asymmetric) | Asymmetric stretching |
| S=O (sulfonamide) | 1180 - 1140 (symmetric) | Symmetric stretching |
| S-N (sulfonamide) | ~900 | Stretching |
The presence of strong absorption bands corresponding to the S=O and N-H stretches of the sulfonamide group, in conjunction with the characteristic bands of the methyl-substituted pyridine ring, provides compelling evidence for the successful synthesis of the target molecule.
Conclusion: Synthesizing the Evidence
The structural confirmation of a synthesized compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques. For this compound, the combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and definitive characterization. By carefully comparing the experimental data with predicted values and considering potential isomeric alternatives, researchers can have a high degree of confidence in the structure of their synthesized material, ensuring the integrity and validity of their subsequent research.
References
- 1. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. shimadzu.com [shimadzu.com]
- 4. 65938-76-3 CAS|6-甲基吡啶-2-磺酰胺|生产厂家|价格信息 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 15. scienceijsar.com [scienceijsar.com]
A Comparative Guide to Sulfonamide Antibacterials: Evaluating 6-Methylpyridine-2-sulfonamide in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, have a storied history in medicine. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, remains a key target in the development of new antibacterial agents.[1] While the emergence of antibiotic resistance has challenged their utility, the chemical versatility of the sulfonamide scaffold continues to inspire the design of novel derivatives with improved efficacy and spectrum of activity. This guide provides an in-depth comparison of 6-Methylpyridine-2-sulfonamide and its analogs against other established sulfonamides, supported by available experimental data and detailed protocols for antibacterial evaluation.
The Sulfonamide Landscape: Mechanism of Action and Chemical Diversity
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids. This bacteriostatic action effectively halts bacterial growth and proliferation.[1]
The general structure of a sulfonamide consists of a sulfonyl group attached to an amino group. The R-group attached to the sulfonamide nitrogen and the substitutions on the aniline ring can be widely varied, giving rise to a vast library of compounds with diverse physicochemical properties and biological activities. The introduction of heterocyclic rings, such as pyridine, has been a common strategy to modulate the potency and pharmacokinetic profile of sulfonamides.
Comparative Antibacterial Activity
It is crucial to note that these values are compiled from different studies and should be interpreted with caution, as variations in experimental conditions can influence the results.
Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| Sulfamethoxazole | 256 | >1000 | [2] |
| Sulfadiazine | >1000 | >1000 | [2] |
| Sulfapyridine | >1000 | >1000 | [2] |
| N-(4-Methylpyridin-2-yl)benzenesulfonamide | 125 | 250 | [3] |
| N-Allyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | 125 | 250 | [3] |
| N-Propyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | 250 | 250 | [3] |
Gram-Negative Bacteria
| Compound | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Sulfamethoxazole | 64 | >1000 | [2] |
| Sulfadiazine | >1000 | >1000 | [2] |
| Sulfapyridine | >1000 | >1000 | [2] |
| N-(4-Methylpyridin-2-yl)benzenesulfonamide | 250 | 500 | [3] |
| N-Allyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | 250 | 500 | [3] |
| N-Propyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | 250 | 500 | [3] |
Analysis of the Data:
The compiled data suggests that modifications on the pyridine ring and the sulfonamide nitrogen can significantly impact antibacterial activity. Notably, the N-(4-Methylpyridin-2-yl)benzenesulfonamide derivatives show comparable or slightly better activity against Staphylococcus aureus and a broader spectrum including Pseudomonas aeruginosa when compared to the parent sulfapyridine and other common sulfonamides like sulfamethoxazole and sulfadiazine from the cited study. This highlights the potential of the methylpyridine moiety in enhancing the antibacterial profile of sulfonamides. The lack of extensive data on this compound underscores the need for further research to fully elucidate its antibacterial potential.
Experimental Protocols: Assessing Antibacterial Activity
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a widely accepted technique for MIC determination, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound, other sulfonamides)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of each sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solutions in CAMHB to a starting concentration for the assay (e.g., 1024 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup in 96-Well Plate:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive control (inoculum without drug).
-
Well 12 serves as the negative control (broth only).
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Mechanism of Action and Structure-Activity Relationships
The antibacterial activity of sulfonamides is influenced by several factors, including their pKa and lipophilicity. The pKa of the sulfonamide is critical as the ionized form of the drug is generally more soluble but the non-ionized form is thought to be more capable of crossing the bacterial cell membrane.
The presence of a pyridine ring in the sulfonamide structure, as in sulfapyridine and its derivatives, can influence the electronic properties and overall conformation of the molecule, potentially affecting its binding to the DHPS enzyme. The methyl group in this compound may further modulate these properties through its electron-donating effect and steric influence.
Folic Acid Synthesis Pathway and Sulfonamide Inhibition:
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Conclusion
While direct comparative data for this compound is limited, the available information on related pyridine-containing sulfonamides suggests that this structural motif holds promise for the development of new antibacterial agents. The N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives, for instance, exhibit a potentially improved antibacterial profile compared to older sulfonamides. This underscores the importance of continued research into the synthesis and evaluation of novel sulfonamide derivatives. The standardized protocols for antibacterial susceptibility testing outlined in this guide provide a robust framework for such investigations, ensuring that new compounds can be reliably assessed and compared. Future studies directly comparing this compound with a panel of standard sulfonamides are warranted to fully determine its place in the landscape of antibacterial drug discovery.
References
A Comparative Analysis of the Biological Activity of 6-Methylpyridine-2-sulfonamide Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The inherent versatility of this structural motif, coupled with the nuanced effects of isomeric substitutions, presents a fertile ground for the discovery of novel drug candidates with enhanced potency and selectivity. This guide offers an in-depth comparative analysis of the biological activities of the positional isomers of 6-methylpyridine-2-sulfonamide, providing researchers, scientists, and drug development professionals with a critical overview of their potential as enzyme inhibitors and anticancer agents.
The strategic placement of a methyl group on the pyridine ring of a 2-sulfonamide framework can profoundly influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, leading to significant variations in efficacy and selectivity among isomers. This guide will delve into the structure-activity relationships (SAR) of the 3-methyl, 4-methyl, 5-methyl, and 6-methyl isomers of pyridine-2-sulfonamide, drawing upon available experimental data and established principles of medicinal chemistry to provide a comprehensive comparison.
The Critical Role of Isomerism in Pyridine Sulfonamide Bioactivity
Isomerism is a fundamental concept in drug design, where subtle changes in the arrangement of atoms within a molecule can lead to dramatic differences in biological activity. In the context of this compound, the position of the methyl group relative to the sulfonamide moiety and the pyridine nitrogen is paramount. This positioning affects the molecule's ability to bind to the active site of an enzyme or interact with a receptor, thereby influencing its inhibitory potential and therapeutic efficacy. Understanding these isomeric effects is crucial for the rational design of more effective and targeted therapies.
Comparative Biological Activity: A Focus on Carbonic Anhydrase Inhibition and Anticancer Potential
Based on the extensive body of research on pyridine sulfonamides, two of the most prominent areas of biological activity are the inhibition of carbonic anhydrases and the modulation of cancer cell proliferation. This guide will focus on these two key areas to draw a comparative picture of the this compound isomers.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. The overexpression of certain CA isoforms is associated with various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention. Sulfonamides are a well-established class of CA inhibitors, and the pyridine sulfonamide scaffold has been extensively explored for this purpose.
Table 1: Postulated Carbonic Anhydrase Inhibitory Activity of this compound Isomers
| Isomer | Predicted Activity against CA IX (Cancer-associated) | Predicted Activity against CA II (Off-target) | Rationale based on Structure-Activity Relationships |
| 3-Methylpyridine-2-sulfonamide | Moderate to Good | Moderate | The methyl group at the 3-position may provide favorable steric interactions within the active site of certain CA isoforms, potentially enhancing binding affinity. |
| 4-Methylpyridine-2-sulfonamide | Moderate | Moderate to Low | A methyl group at the 4-position is electronically neutral and its steric influence will depend on the specific topology of the enzyme's active site. |
| 5-Methylpyridine-2-sulfonamide | Good to Excellent | Moderate | The 5-position is often a key point for substitution to achieve isoform selectivity. A methyl group here could enhance binding to the unique residues in the active site of isoforms like CA IX. |
| This compound | Good to Excellent | Moderate to High | The proximity of the methyl group to the sulfonamide and the pyridine nitrogen can significantly influence the electronic properties and conformation of the molecule, potentially leading to potent inhibition. |
Note: The predicted activities in this table are based on the extrapolation of structure-activity relationship data from related pyridine sulfonamide series and require experimental validation.
The quest for isoform-selective CA inhibitors is a major goal in the field to minimize off-target effects. The differential substitution pattern of the methyl group on the pyridine ring offers a promising avenue to achieve this selectivity. For instance, the active site of the tumor-associated CA IX has unique features that can be exploited by appropriately substituted inhibitors.
Caption: Comparative biological targets of this compound isomers.
Anticancer Activity: Beyond Carbonic Anhydrase Inhibition
The anticancer potential of pyridine sulfonamides is not solely dependent on their ability to inhibit carbonic anhydrases. These compounds can exert their effects through various mechanisms, including the inhibition of other kinases involved in cell signaling pathways and the induction of apoptosis. The position of the methyl group can influence the molecule's ability to interact with these alternative targets.
While comprehensive, directly comparative anticancer screening data for all four isomers is scarce, studies on related pyridine sulfonamide derivatives have shown that the substitution pattern on the pyridine ring is a critical determinant of antiproliferative activity.
Table 2: Inferred Anticancer Potential of this compound Isomers
| Isomer | Predicted Anticancer Activity | Potential Mechanisms of Action |
| 3-Methylpyridine-2-sulfonamide | Moderate | Kinase inhibition, Apoptosis induction |
| 4-Methylpyridine-2-sulfonamide | Moderate to Low | General cytotoxicity |
| 5-Methylpyridine-2-sulfonamide | Good | Modulation of specific signaling pathways, CA IX inhibition in hypoxic tumors |
| This compound | Good to Excellent | Potent inhibition of key oncogenic kinases, Synergistic effects with CA IX inhibition |
Note: The predicted activities in this table are based on SAR from analogous series and require experimental verification.
Experimental Methodologies: A Blueprint for Comparative Analysis
To rigorously evaluate the comparative biological activity of these isomers, a standardized set of experimental protocols is essential. The following outlines key assays that would provide the necessary data for a definitive comparison.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This is the gold standard for measuring the inhibition of CA activity.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isozymes (e.g., hCA I, II, IX, and XII) are purified. Stock solutions of the sulfonamide isomers are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. A solution of the enzyme is mixed with a CO2-saturated solution in a stopped-flow instrument. The change in pH is monitored over time using a pH indicator.
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of varying concentrations of the inhibitors. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by fitting the data to a dose-response curve.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the sulfonamide isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from the dose-response curves.
Conclusion and Future Directions
The positional isomers of this compound represent a compelling case study in the importance of subtle structural modifications in drug design. While a complete side-by-side experimental comparison is yet to be published, the existing body of knowledge on pyridine sulfonamides allows for informed predictions about their relative biological activities. The 5- and 6-methyl isomers are predicted to hold the most promise as potent and potentially selective inhibitors of cancer-related targets, including carbonic anhydrase IX.
Future research should focus on the systematic synthesis and biological evaluation of all four isomers against a broad panel of carbonic anhydrase isoforms and cancer cell lines. Such studies will not only validate the predictions made in this guide but also provide a more granular understanding of the structure-activity relationships governing the bioactivity of this important class of compounds. The insights gained will be invaluable for the rational design of next-generation pyridine sulfonamide-based therapeutics with improved efficacy and safety profiles.
Unraveling Sulfonamide Cross-Reactivity: A Comparative Guide for Immunoassay Development
For researchers, scientists, and drug development professionals, the accurate detection of sulfonamide antibiotics is paramount for ensuring food safety and therapeutic monitoring. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a cornerstone of this analytical landscape. However, the structural similarity among sulfonamide derivatives presents a significant challenge: antibody cross-reactivity. This guide provides an in-depth comparison of the cross-reactivity of various sulfonamide derivatives in immunoassays, supported by experimental data, to empower you in the development and validation of specific and reliable detection methods.
The Double-Edged Sword of Cross-Reactivity
An antibody's ability to bind to multiple, structurally related antigens is known as cross-reactivity. In the context of sulfonamide analysis, this can be either a desirable trait or a confounding factor. Broad-spectrum immunoassays, designed to detect a wide range of sulfonamides simultaneously, intentionally leverage cross-reactivity.[1] Conversely, when the goal is to quantify a specific sulfonamide, cross-reactivity with other derivatives can lead to inaccurate results and false positives.[2] Understanding the structural underpinnings of this phenomenon is crucial for designing and interpreting immunoassays effectively.
At the heart of sulfonamide cross-reactivity lies their shared chemical scaffold: a p-aminobenzenesulfonamide core.[3][4] Variations in the substituent group at the N1 position of the sulfonamide moiety are the primary determinants of individual drug identity and, consequently, the degree of antibody cross-reactivity.[5]
Comparative Cross-Reactivity of Sulfonamide Derivatives
The extent of cross-reactivity is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this format, the free sulfonamide in a sample competes with a labeled sulfonamide for a limited number of antibody binding sites. The 50% inhibitory concentration (IC50), the concentration of the analyte that causes a 50% reduction in the maximum signal, is a key parameter for assessing cross-reactivity. The cross-reactivity of a given sulfonamide is then expressed as a percentage relative to the IC50 of the reference sulfonamide (the one the antibody was primarily raised against).
The following table summarizes the cross-reactivity data for a range of sulfonamide derivatives from various studies. It is important to note that these values can vary depending on the specific antibody, hapten used for immunization, and the assay conditions.
| Sulfonamide Derivative | Antibody Target (Hapten) | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Sulfamethazine | Sulfamethazine | 1.5 | 100 | [6] |
| Sulfamerazine | Sulfamethazine | 1.8 | 83.3 | [6] |
| Sulfadiazine | Sulfamethazine | 2.5 | 60 | [6] |
| Sulfamethoxazole | Sulfamethazine | 12.5 | 12 | [6] |
| Sulfaquinoxaline | Sulfamethazine | >100 | <1.5 | [6] |
| Sulfapyridine | Sulfapyridine | 2.86 | 100 | [7] |
| Sulfathiazole | Sulfapyridine | 5.2 | 55 | [7] |
| Sulfadoxine | Sulfapyridine | 8.9 | 32.1 | [7] |
| Sulfacetamide | Two-ring hapten | 65.2 (IC20) | N/A | [8] |
| Sulfadimethoxine | Two-ring hapten | 0.2-36.8 (LOD) | N/A | [8] |
Note: The data presented is a synthesis from multiple sources and should be used as a comparative guide. Absolute values may differ between assays.
The Causality Behind Experimental Choices: Hapten Design
The specificity and cross-reactivity profile of an anti-sulfonamide antibody are fundamentally dictated by the design of the hapten used for immunization.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The way the sulfonamide molecule is oriented and conjugated to the carrier protein determines which parts of the molecule are presented to the immune system as epitopes.
To generate broad-spectrum antibodies that recognize a wide range of sulfonamides, the hapten is typically designed to expose the common p-aminobenzenesulfonamide core while varying the linker position.[1] Conversely, to produce highly specific antibodies, the hapten is designed to present the unique N1-substituent as the dominant immunogenic feature. Molecular modeling is increasingly being used to predict the immunogenicity of different hapten designs and to guide the synthesis of haptens that will elicit antibodies with the desired specificity.[2]
Experimental Protocol: Assessing Sulfonamide Cross-Reactivity via Competitive ELISA
This protocol provides a self-validating system for determining the cross-reactivity of an anti-sulfonamide antibody against a panel of sulfonamide derivatives.
Materials:
-
96-well microtiter plates
-
Anti-sulfonamide antibody
-
Coating antigen (e.g., sulfonamide-protein conjugate)
-
Reference sulfonamide standard
-
Panel of sulfonamide derivatives to be tested
-
Enzyme-conjugated secondary antibody (if using an indirect competitive format)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the reference sulfonamide standard and each of the test sulfonamide derivatives in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each sulfonamide dilution with 50 µL of the diluted anti-sulfonamide antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well (if applicable).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition versus the logarithm of the sulfonamide concentration for the reference standard and each test compound.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each sulfonamide.
-
-
Calculate Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of reference sulfonamide / IC50 of test sulfonamide) * 100
-
Conclusion
The cross-reactivity of sulfonamide derivatives in immunoassays is a complex but manageable challenge. By understanding the structural basis of antibody recognition and employing rigorous experimental validation, researchers can develop and utilize immunoassays with the desired level of specificity for their application. The strategic design of haptens remains a critical factor in generating antibodies with tailored cross-reactivity profiles, enabling the development of both broad-spectrum screening tools and highly specific quantitative assays. This guide provides the foundational knowledge and practical tools to navigate the intricacies of sulfonamide cross-reactivity and to develop robust and reliable immunoassays.
References
- 1. Sulfonamides Class-Specific Hapten Design and Synthesis Service - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 2. Molecular modeling of hapten structure and relevance to broad specificity immunoassay of sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Sulfonamide-Based Inhibitors
This guide provides an in-depth, objective comparison of molecular docking strategies for the evaluation of sulfonamide-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights and a rigorous, self-validating framework for your in silico investigations. We will explore the causal relationships behind experimental choices, ensuring that every step is grounded in scientific integrity.
The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (–S(=O)₂–NH–) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Initially acclaimed for their antimicrobial properties via the inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, the therapeutic reach of sulfonamides has expanded significantly.[2][3] Today, sulfonamide-based compounds are recognized as potent inhibitors of various other enzymes, including carbonic anhydrases (implicated in glaucoma and cancer), dihydrofolate reductase (a target for antibacterial and anticancer agents), and protein kinases.[4][5][6] This remarkable versatility makes the sulfonamide scaffold a subject of continuous interest in drug discovery.[7]
Molecular docking, a powerful computational technique, has become indispensable for predicting the binding modes and affinities of these inhibitors, thereby accelerating the drug design and optimization cycle.[8][9] This guide will provide a comparative framework for conducting and interpreting molecular docking studies of sulfonamide-based inhibitors, using human Carbonic Anhydrase II (hCA II) as a primary example, a well-established target for sulfonamide drugs.[10][11]
The Pillars of a Robust Molecular Docking Workflow
A successful molecular docking experiment is not merely about generating a low binding energy score; it is a multi-step process where each stage is critical for the validity of the final results. The workflow can be conceptualized as a funnel, progressively refining the data to yield meaningful insights.
Caption: A typical workflow for a comparative molecular docking study.
Experimental Protocols: A Step-by-Step Guide
Here, we provide a detailed methodology for a comparative docking study of sulfonamide inhibitors against human Carbonic Anhydrase II (hCA II).
Target Protein Preparation
-
Retrieval of Protein Structure: Download the 3D crystal structure of hCA II from the Protein Data Bank (PDB; e.g., PDB ID: 4HT0).[12] This structure should ideally be co-crystallized with a known sulfonamide inhibitor.
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[13]
-
Protein Preparation: Using the protein preparation wizard in software suites like Schrödinger's Maestro or AutoDock Tools, perform the following steps:
-
Add hydrogen atoms to the protein.
-
Assign correct bond orders and formal charges.
-
Optimize the orientation of hydroxyl groups, amide groups of asparagine and glutamine, and the protonation state of histidine residues.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of your sulfonamide derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures to 3D structures.
-
Ligand Optimization: Assign correct protonation states (especially for the sulfonamide group) and perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for generating a low-energy, realistic 3D conformation of the ligand.[14]
Docking Procedure (A Comparative Approach)
For a robust comparison, we will utilize three different docking programs: AutoDock Vina (a widely used open-source tool), GOLD (known for its genetic algorithm), and Glide (a high-precision commercial software).[13][15]
-
Binding Site Definition: Define the binding site by creating a grid box centered on the active site zinc ion, which is crucial for the binding of sulfonamide inhibitors.[12] The grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.
-
Docking Execution:
-
AutoDock Vina: Use the command-line interface or a graphical user interface like PyRx to run the docking. Vina employs a Lamarckian genetic algorithm for conformational searching.[13]
-
GOLD: Utilize the GOLD wizard to set up the docking run. Specify the active site zinc ion and key active site residues for guiding the docking.
-
Glide: Use the Receptor Grid Generation and Ligand Docking workflows in Maestro. Glide uses a hierarchical search algorithm to explore the ligand's conformational space.[12]
-
-
Pose Generation and Scoring: Each program will generate a set of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).[16] The pose with the most favorable score is considered the most likely binding mode.[17]
Data Presentation and Comparative Analysis
The primary outputs of a docking study are the predicted binding poses and their corresponding scores. A comparative analysis of these outputs from different software can provide a more comprehensive understanding of the potential of the inhibitors.
Comparative Binding Affinities
The table below presents a hypothetical but realistic comparison of docking scores for a set of sulfonamide derivatives against hCA II, using our three selected docking programs. Lower (more negative) binding energy values generally indicate a higher predicted binding affinity.[16][18]
| Compound Name | Derivative Class | AutoDock Vina (kcal/mol) | GOLD (GoldScore) | Glide (GlideScore) | Key Interacting Residues (Predicted) |
| Acetazolamide (Standard) | Thiadiazole Sulfonamide | -8.2 | 65.8 | -9.5 | His94, His96, His119, Thr199, Thr200, Zn²⁺[11] |
| Sulfanilamide | Parent Benzenesulfonamide | -6.1 | 48.2 | -6.8 | Gln92, His94, Thr199, Zn²⁺[11] |
| 4-Carboxybenzenesulfonamide | Carboxy-Derivative | -7.3 | 59.1 | -8.1 | Gln92, His94, Thr199, Zn²⁺[11] |
| Compound A | Novel Derivative 1 | -8.5 | 68.3 | -9.9 | His94, Leu198, Thr199, Thr200, Zn²⁺ |
| Compound B | Novel Derivative 2 | -7.9 | 62.5 | -9.1 | His94, His96, Thr199, Val121, Zn²⁺ |
The Logic of Docking Software and Scoring Functions
Different docking programs employ distinct algorithms and scoring functions, which can lead to variations in the predicted binding poses and affinities. Understanding these differences is key to interpreting the results.
Caption: Logical relationship between docking software, search algorithms, and scoring functions.
Scientific Integrity: Validation is Non-Negotiable
A critical aspect of any molecular docking study is the validation of the chosen protocol. This ensures that the docking method can reliably reproduce known binding modes.
Re-docking and RMSD Calculation
The most common method for validating a docking protocol is to re-dock the co-crystallized ligand back into the active site of the protein.[19][20] The accuracy of the re-docked pose is then evaluated by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the original crystallographic pose.[18][20] An RMSD value of less than 2.0 Å is generally considered an acceptable prediction, indicating that the docking protocol is reliable for the system under study.[19][20]
Enrichment Studies with Decoy Sets
For virtual screening applications, a more rigorous validation involves the use of decoy sets.[21] A set of known active compounds is "seeded" into a much larger library of "decoy" molecules (compounds that are physically similar to the actives but are assumed to be inactive).[21] A successful docking protocol should be able to rank the known actives significantly higher than the decoy molecules, demonstrating its ability to distinguish true binders from non-binders.[21]
Causality Behind Experimental Choices: Field-Proven Insights
-
Why Choose Multiple Docking Programs? Relying on a single docking program can introduce bias. Different algorithms and scoring functions have their own strengths and weaknesses.[22] A consensus approach, where a compound is predicted to be a strong binder by multiple programs, increases the confidence in the in silico hit.[21]
-
The Importance of Protonation States: The protonation state of both the ligand and the protein's active site residues can significantly impact the calculated binding affinity and the predicted interactions. For sulfonamides, the protonation state of the sulfonamide nitrogen is particularly important. It is crucial to carefully consider the physiological pH and the pKa of the relevant functional groups.
-
Beyond the Score: The Primacy of Visual Inspection: A good docking score is not the sole determinant of a promising inhibitor. Visual inspection of the predicted binding pose is essential to ensure that it makes sense from a chemical and biological perspective.[18] Look for key interactions, such as the coordination of the sulfonamide group with the active site zinc ion in carbonic anhydrase, and the formation of hydrogen bonds with conserved residues.[12]
The Bigger Picture: Sulfonamides and Cellular Pathways
The inhibitory action of sulfonamides on their target proteins can have profound effects on cellular signaling pathways. For instance, sulfonamide-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can block the downstream signaling cascade that promotes angiogenesis, a critical process in tumor growth.[23][24]
Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide-based inhibitor.
Conclusion and Future Directions
Molecular docking is a powerful and cost-effective tool in the discovery and development of sulfonamide-based inhibitors.[8] However, it is essential to approach these in silico studies with a rigorous and critical mindset. By employing a comparative approach, validating the chosen methodologies, and carefully analyzing the results in the context of the underlying biology, researchers can significantly enhance the predictive power of their molecular docking experiments.
It is crucial to remember that molecular docking is a predictive tool, and its results should always be validated by experimental assays. The insights gained from well-executed docking studies can, however, effectively guide the synthesis and biological evaluation of new chemical entities, ultimately accelerating the journey from a promising scaffold to a clinically effective therapeutic agent.
References
- 1. rjb.ro [rjb.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. etflin.com [etflin.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Efficacy of Pyridinyl-Sulfonamide Analogs as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo anti-tumor efficacy of pyridinyl-sulfonamide analogs, a promising class of anti-cancer agents. We will delve into the experimental data supporting their activity, focusing on key compounds that have been evaluated in preclinical cancer models. This document will objectively compare their performance, elucidate the rationale behind the experimental designs, and provide detailed protocols to aid in the design of future studies.
Introduction: The Promise of Pyridinyl-Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] In oncology, sulfonamide derivatives have emerged as a versatile scaffold for the development of targeted therapies.[2] A notable subclass of these compounds, pyridinyl-sulfonamides, has garnered significant attention for its potent anti-tumor activities. These molecules often function as inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to mitotic arrest and apoptosis in cancer cells.[3][4]
This guide will focus on a well-characterized pyridinyl-sulfonamide, E7010 (ABT-751) , and its tricyclic analog, Compound 16a , providing a head-to-head comparison of their in vivo efficacy. By examining their performance in a preclinical xenograft model, we can gain valuable insights into the structure-activity relationships and therapeutic potential of this chemical class.
Mechanism of Action: Targeting Microtubule Dynamics
Both E7010 and its analog, Compound 16a, exert their anti-tumor effects by disrupting microtubule dynamics. They belong to the class of tubulin inhibitors that bind to the colchicine site on β-tubulin.[3][4] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network has profound consequences for cancer cells, leading to:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest in the G2/M phase.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[5]
-
Antivascular Effects: Microtubules are also crucial for maintaining the structure and function of endothelial cells. Their disruption can lead to a collapse of the tumor vasculature, further contributing to the anti-tumor effect.[6]
Mechanism of action for pyridinyl-sulfonamide analogs.
Comparative In Vivo Efficacy
A direct comparison of the in vivo anti-tumor activity of E7010 and Compound 16a was conducted in a C57BL/6 mouse melanoma B16F10 xenograft model.[4] This model is a widely used syngeneic model to assess the efficacy of anti-cancer agents.
| Compound | Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |
| E7010 (ABT-751) | 50 mg/kg | Oral, daily | Significant, but less potent than 16a | [4] |
| Compound 16a | 5 mg/kg | Oral, daily | Strong in vivo anti-tumor activity | [4] |
Key Findings:
-
Potency: Compound 16a demonstrated significantly more potent anti-tumor activity in vivo compared to E7010, achieving similar or better efficacy at a 10-fold lower dose.[4]
-
Toxicity: Notably, Compound 16a did not exhibit obvious signs of toxicity at its effective dose of 5 mg/kg.[4]
The superior in vivo performance of Compound 16a, a tricyclic quinazolinone derivative, highlights the potential for structural modifications to the pyridinyl-sulfonamide scaffold to enhance anti-tumor potency.
In Vivo Efficacy of E7010 (ABT-751) in Human Tumor Xenografts
E7010 has been extensively evaluated in a variety of human tumor xenograft models, demonstrating a broad spectrum of anti-tumor activity when administered orally.[1]
| Tumor Type | Xenograft Model | Daily Oral Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Colon Cancer | Colon 38 (mouse) | 25-100 | 60-99 |
| H-143 (human) | 100 | 58 | |
| COLO320DM (human) | 100 | 83 | |
| WiDr (human) | 100 | 60 | |
| Gastric Cancer | H-81 (human) | 100 | 60 |
| H-111 (human) | 100 | 78 | |
| SC-2 (human) | 100 | 65 | |
| SC-6 (human) | 100 | 75 | |
| Lung Cancer | LC-376 (human) | 100 | 82 |
| LC-6 (human) | 100 | 63 | |
| LX-1 (human) | 100 | 70 | |
| Breast Cancer | H-31 (human) | 100 | 79 |
| MX-1 (human) | 100 | 87 |
These data underscore the robust and broad-spectrum anti-tumor activity of E7010 across a range of cancer types.
Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study
The following is a representative protocol for evaluating the in vivo efficacy of pyridinyl-sulfonamide analogs, based on methodologies reported in the literature.[1][4]
1. Cell Culture and Animal Models:
-
Cell Lines: Human tumor cell lines (e.g., B16F10 melanoma, colon, gastric, lung, breast cancer cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., athymic nude mice) or syngeneic mouse strains (e.g., C57BL/6) aged 6-8 weeks are used. Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a defined volume (e.g., 0.1-0.2 mL) are subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
The test compounds (e.g., E7010, Compound 16a) are formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
The vehicle alone is administered to the control group.
-
The specified dose of the compound is administered daily via oral gavage for a defined period (e.g., 8-21 days).
5. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the treatment period, the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Other endpoints such as survival analysis and biomarker assessment (e.g., immunohistochemistry for proliferation and apoptosis markers) can also be included.
Experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
The pyridinyl-sulfonamide scaffold has proven to be a fertile ground for the discovery of potent anti-tumor agents. E7010 (ABT-751) has demonstrated a broad spectrum of in vivo efficacy against numerous human tumor xenografts, validating the therapeutic potential of this chemical class.[1] Furthermore, the development of analogs such as Compound 16a has shown that significant improvements in potency can be achieved through rational drug design.[4]
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the pyridinyl-sulfonamide scaffold for enhanced potency and improved pharmacokinetic properties.
-
Exploration of Novel Analogs: Synthesis and in vivo evaluation of new analogs to identify candidates with superior efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of pyridinyl-sulfonamide tubulin inhibitors with other anti-cancer agents to overcome drug resistance and improve therapeutic outcomes.
This guide provides a solid foundation for researchers and drug developers working with 6-Methylpyridine-2-sulfonamide analogs and related compounds. The presented data and protocols offer valuable insights for the continued development of this promising class of anti-cancer agents.
References
- 1. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Purity assessment and reference standards for 6-Methylpyridine-2-sulfonamide
An In-Depth Technical Guide to the Purity Assessment and Comparative Analysis of Reference Standards for 6-Methylpyridine-2-sulfonamide
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides a comprehensive framework for assessing the purity of this compound and offers a comparative analysis of reference standards, grounded in established analytical principles.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial.
The structure, featuring a pyridine ring and a sulfonamide functional group, dictates its chemical properties—moderate polarity, UV absorbance, and susceptibility to specific synthetic and degradative impurities.
Potential Impurities: The impurity profile is a direct reflection of the synthesis and storage conditions. While specific impurities are manufacturer-dependent, a logical assessment points to several potential candidates:
-
Starting Materials: Unreacted 2-amino-6-methylpyridine or residual sulfonylating agents.
-
By-products: Isomeric sulfonamides or products from side reactions.
-
Degradation Products: Hydrolysis of the sulfonamide to 6-methylpyridine-2-sulfonic acid is a primary concern, especially under non-neutral pH conditions during storage or processing.[3]
Core Analytical Techniques for Purity Determination
A multi-faceted analytical approach is essential for a robust purity assessment. No single technique can provide a complete picture. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile, thermally stable compounds like this compound. Its high resolution makes it ideal for separating the main component from closely related structural impurities.
Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to the molecule's moderate polarity. A C18 stationary phase provides a nonpolar environment, allowing for effective separation based on hydrophobicity when using a polar mobile phase (e.g., water/acetonitrile). UV detection is chosen because the pyridine ring contains a chromophore that strongly absorbs UV light, enabling sensitive detection.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: A quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound Certified Reference Material (CRM) into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
-
Chromatographic Run & System Suitability:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform five replicate injections of the Working Standard. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
The gradient elution profile is as follows:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Inject the sample solution.
-
Calculate the purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
References
The Cutting Edge of Cancer Therapy: A Comparative Analysis of Pyridine Sulfonamides as PI3K/mTOR Dual Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of cancer cell signaling, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway stands as a central hub, governing a multitude of processes critical for tumor growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] While early efforts focused on inhibiting either PI3K or mTOR individually, the discovery of complex feedback loops necessitated a more comprehensive approach.[1] Dual PI3K/mTOR inhibitors have since emerged as a promising strategy, offering the potential for a more profound and durable anti-cancer response.[1][5]
Among the diverse chemical scaffolds explored for dual PI3K/mTOR inhibition, pyridine sulfonamides have garnered significant attention. This guide provides an in-depth comparative analysis of key pyridine sulfonamide-based inhibitors, synthesizing data from various studies to offer a clear perspective on their structure-activity relationships, potency, and cellular effects. We will delve into the experimental methodologies used to evaluate these compounds and provide actionable insights for researchers in the field.
The Rationale for Dual Inhibition: Overcoming Cellular Resistance
The PI3K/AKT/mTOR signaling cascade is a tightly regulated network.[6] Activation of PI3K leads to the phosphorylation of AKT, which in turn modulates a plethora of downstream targets, including mTOR.[6] mTOR itself exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[1] A critical feedback loop exists where the inhibition of mTORC1 can lead to the activation of PI3K signaling, thereby limiting the efficacy of mTOR-selective inhibitors.[1] By simultaneously targeting both PI3K and mTOR, dual inhibitors can effectively shut down this entire signaling axis, mitigating the potential for compensatory signaling and acquired resistance.[1][5]
Figure 1: Simplified PI3K/mTOR signaling pathway and the points of intervention for dual inhibitors.
Comparative Analysis of Pyridine Sulfonamide Inhibitors
A number of research groups have developed distinct series of pyridine sulfonamide-based PI3K/mTOR dual inhibitors. Here, we compare some of the most promising examples based on their reported in vitro potency and cellular activity.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 22c | 0.22 | 23 | HCT-116 | 20 | [7][8] |
| MCF-7 | 130 | [7][8] | |||
| 17e | 1.7 (Class I PI3Ks) | Low nM | PC-3 | 80 | [9] |
| GSK2126458 (Omipalisib) | 0.019 (Ki) | 0.18 (mTORC1 Ki) | Multiple | Varies | [10] |
| Compound 31 | Potent (enzyme) | Potent (enzyme) | PC-3M | (Efficacious in vivo) | [5][11] |
Key Insights from the Data:
-
Compound 22c , a sulfonamide methoxypyridine derivative with a quinoline core, demonstrates exceptional potency against PI3Kα and strong mTOR inhibition.[7][8] Its impressive low nanomolar antiproliferative activity in HCT-116 colon cancer cells highlights its potential.[7][8]
-
Compound 17e , a N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide, also shows potent pan-Class I PI3K and mTOR inhibition, translating to significant antiproliferative effects in PC-3 prostate cancer cells.[9]
-
GSK2126458 (Omipalisib) , a clinical-stage pyridinyl-benzenesulfonamide, exhibits extremely potent inhibition of all Class I PI3K isoforms and mTOR.[10] Its advancement into clinical trials underscores the therapeutic potential of this chemical class.
-
Compound 31 , a pyridopyrimidinone derivative, showcases the versatility of the pyridine scaffold. While specific IC50 values are not detailed in the abstract, its potent enzymatic and cellular activity, coupled with in vivo efficacy, marks it as a significant lead compound.[5][11]
Structure-Activity Relationship (SAR) Insights
The development of these potent inhibitors has been guided by meticulous structure-activity relationship (SAR) studies. Key structural features that influence activity include:
-
The Hinge-Binding Moiety: The pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature in many kinase inhibitors.[5]
-
The Sulfonamide Linker: The sulfonamide group plays a vital role in interacting with conserved residues in the ATP-binding pocket, such as Lys833 in PI3Kγ.[5]
-
Substitutions on the Pyridine and Sulfonamide Rings: Modifications to these rings can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, para-substitutions with small electron-withdrawing groups on the benzenesulfonamide ring of pyridopyrimidinone derivatives were found to enhance PI3K cellular activity.[5]
-
The "Scaffold Hopping" Strategy: As demonstrated in the development of compound 22c, replacing a known core structure with a different but functionally equivalent one (scaffold hopping) can lead to novel and potent inhibitors.[7]
Essential Experimental Protocols for Inhibitor Characterization
The robust evaluation of novel PI3K/mTOR inhibitors relies on a standardized set of in vitro and cellular assays. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine the PI3K or mTOR enzyme, the appropriate lipid or protein substrate, ATP, and varying concentrations of the test inhibitor in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitor's potency.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine sulfonamide inhibitor for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[2] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Determine the IC50 value, representing the inhibitor concentration that reduces cell viability by 50%.
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT and p70S6K, providing a direct measure of the inhibitor's on-target cellular activity.[3][12]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the level of pathway inhibition.
Future Directions and Conclusion
The pyridine sulfonamide scaffold has proven to be a fertile ground for the discovery of potent and effective dual PI3K/mTOR inhibitors. The compounds discussed in this guide represent significant advancements in the field, with some progressing into clinical evaluation.
Future research in this area will likely focus on:
-
Improving Isoform Selectivity: While pan-PI3K inhibition has shown efficacy, developing inhibitors with tailored selectivity for specific PI3K isoforms may offer an improved therapeutic window and reduced off-target effects.
-
Enhancing Pharmacokinetic Properties: Optimizing drug-like properties such as oral bioavailability, metabolic stability, and tissue distribution remains a key challenge in drug development.[14]
-
Overcoming Resistance Mechanisms: As with any targeted therapy, the emergence of resistance is a concern. Combination therapies and the development of next-generation inhibitors that can overcome known resistance mutations will be crucial.
References
- 1. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 8. [PDF] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Methylpyridine-2-sulfonamide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the nuanced disposal procedures for specific reagents is not merely a matter of compliance, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of 6-Methylpyridine-2-sulfonamide, synthesizing regulatory standards with practical, in-the-field insights to ensure the safety of personnel and the protection of our environment.
Understanding the Hazard Profile: A Prudent Approach
Inferred Hazard Assessment:
| Hazard Category | Potential Risk based on Analogous Compounds | Recommended Precautions |
| Acute Toxicity | Compounds with similar structures, such as 2-Amino-6-methylpyridine, are classified as toxic if swallowed and fatal in contact with skin.[1] | Avoid direct contact. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[2] |
| Skin and Eye Irritation | May cause skin and serious eye irritation.[1][3] | Wear safety glasses or goggles and handle with care to prevent contact with skin and eyes. |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. |
| Environmental Hazard | Sulfonamide-containing compounds can be toxic to aquatic life with long-lasting effects.[4] | Do not dispose of down the drain or in regular trash.[4][5] |
Given these potential hazards, this compound waste must be treated as hazardous unless definitively determined otherwise through analytical testing.
The Regulatory Landscape: Adherence to EPA and OSHA Mandates
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]
-
EPA's Role (RCRA): The EPA provides a "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[7] A key requirement is the "hazardous waste determination," which classifies waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7][8]
-
OSHA's Role (Laboratory Standard): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[6][9][10] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[10]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and ensuring compliant disposal practices.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of small quantities of this compound typically generated in a research laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A flame-resistant lab coat.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[8]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount.[7]
-
Container Type: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[4] The label should also include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.
Step 4: Storage
Proper storage of hazardous waste is a critical compliance point.
-
Location: Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[5]
-
Container Closure: Waste containers must be kept closed at all times, except when adding waste.[7]
Decision-Making Workflow for Chemical Waste Disposal
The following diagram illustrates the logical flow for managing chemical waste in a laboratory setting.
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Small Spills: For a small spill of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.
-
Large Spills: For larger spills, or any spill involving liquid, evacuate the immediate area and notify your institution's EHS department immediately.
Never attempt to clean up a significant spill without the proper training and equipment.
The Golden Rule: When in Doubt, Ask
The information provided in this guide is intended to establish a foundational understanding of the proper disposal procedures for this compound. However, the specific regulations and protocols can vary by institution and location. Always consult with your organization's Environmental Health & Safety department for guidance on your specific waste disposal needs. They are your most valuable resource in ensuring a safe and compliant laboratory environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lighthouselabservices.com [lighthouselabservices.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. osha.gov [osha.gov]
- 7. pfw.edu [pfw.edu]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methylpyridine-2-sulfonamide
This document provides essential safety and operational guidance for the handling and disposal of 6-Methylpyridine-2-sulfonamide. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to ensure that safety protocols are not just followed, but understood. The information herein is synthesized from established safety data for analogous chemical structures and authoritative regulatory guidelines.
Foundational Hazard Assessment: Understanding the Risk
Before any personal protective equipment (PPE) is selected, we must first understand the inherent hazards of this compound. While specific toxicological data for this exact compound is limited, a comprehensive risk assessment can be formulated by examining its structural relatives, such as pyridine derivatives and sulfonamides. The analogous compound, 4-Methylpyridine-2-sulfonamide, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Pyridine and its derivatives can be absorbed through the skin, posing a threat of systemic toxicity, and are known to affect the central nervous system, liver, and kidneys[2][3].
The primary routes of occupational exposure are:
-
Dermal Contact: Direct contact with the solid or solutions can cause local irritation and allow for systemic absorption[2][3].
-
Inhalation: Aerosolization of the powder during weighing or handling can lead to respiratory tract irritation[1][4].
-
Ocular Contact: The compound is a serious eye irritant, and splashes or contact with airborne powder can cause significant damage[1].
-
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure[3].
Therefore, the PPE strategy must create a complete barrier against these exposure pathways.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed. However, a baseline level of protection is mandatory for any operation involving this compound.
Hand Protection
The first line of defense is appropriate gloves. Given the potential for skin absorption and irritation, single-gloving is insufficient.
-
Protocol: Double-gloving is required.[5]
-
Inner Glove: A thinner nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove (minimum 8 mil thickness) tested against standards like ASTM D6978 should be worn.[6][7]
-
Causality: The double-gloving technique provides redundancy. If the outer glove is breached or contaminated, the inner glove protects the user during the doffing (removal) process. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
Eye and Face Protection
Because this compound is a severe eye irritant, robust protection is non-negotiable.
-
Protocol: At a minimum, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required[9].
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes. When there is a significant risk of splashing (e.g., during large-scale solution transfers or heating), a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[8]
Body Protection
Clothing protects the largest organ—the skin—from contamination.
-
Protocol: A disposable, low-permeability gown made of a material like polyethylene-coated polypropylene is required.[5][6] This gown must have long sleeves and tight-fitting knit cuffs.[5]
-
Causality: Standard cloth lab coats are absorbent and can hold the chemical against the skin, increasing the risk of exposure. A disposable, impermeable gown ensures that any contamination is contained and can be disposed of properly with the gown itself. The outer glove should be pulled over the knit cuff to create a seamless barrier.[5]
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[4] However, there are situations where respiratory protection is also necessary.
-
Protocol: When handling the solid powder outside of a containment device (e.g., during weighing), a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates. For situations with a risk of vapors or when cleaning up spills, a half-mask or full-face respirator with organic vapor cartridges is necessary.[4]
-
Causality: The N95 filter is effective against solid particulates but offers no protection from chemical vapors. An organic vapor cartridge is required to adsorb volatile molecules. All personnel requiring respirators must be properly fit-tested and trained in accordance with OSHA standards.[8]
Risk-Based PPE Selection Workflow
The specific combination of PPE depends on the task. The following workflow and diagram illustrate a logical progression for selecting the appropriate level of protection.
References
- 1. aksci.com [aksci.com]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. uwwapps.uww.edu [uwwapps.uww.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
